Product packaging for Boc-L-Homoallylglycine Methyl ester(Cat. No.:CAS No. 92136-57-7)

Boc-L-Homoallylglycine Methyl ester

Cat. No.: B3332789
CAS No.: 92136-57-7
M. Wt: 243.3 g/mol
InChI Key: MXDNEPDJMODRAI-UHFFFAOYSA-N
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Description

Boc-L-Homoallylglycine Methyl ester is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4 B3332789 Boc-L-Homoallylglycine Methyl ester CAS No. 92136-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-6-7-8-9(10(14)16-5)13-11(15)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDNEPDJMODRAI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Homoallylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Homoallylglycine Methyl ester, with the IUPAC name methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate, is a valuable synthetic building block in the field of peptide chemistry and drug discovery. As a non-proteinogenic amino acid derivative, it offers unique structural features for the synthesis of modified peptides and peptidomimetics. The presence of a terminal alkene functionality in its side chain provides a versatile handle for a variety of chemical modifications, such as olefin metathesis, thiol-ene coupling, and click chemistry. The Boc (tert-butoxycarbonyl) protecting group on the α-amino group and the methyl ester at the C-terminus allow for controlled and sequential peptide bond formation in solid-phase and solution-phase peptide synthesis.[1][2]

This technical guide provides a comprehensive overview of the structure, properties, and synthetic methodologies related to this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexane backbone with a stereocenter at the C2 position in the L-configuration. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. The side chain contains a terminal double bond between C5 and C6.

Structure:

Molecular Formula: C₁₂H₂₁NO₄

Molecular Weight: 243.30 g/mol

Physical and Chemical Properties

While experimentally determined physical properties for this compound are not widely published, predicted values based on its structure are available. It is important to note that these are computational estimates and should be confirmed by experimental data.

PropertyValueSource
CAS Number 92136-57-7[1][3][4]
Boiling Point 335.5 ± 42.0 °CPredicted[3][4]
Density 1.022 ± 0.06 g/cm³Predicted[3][4]
Storage Condition 2-8°C, dry[1]
Spectroscopic Properties

Detailed experimental spectra for this compound are not available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be expected:

SpectroscopyExpected Features
¹H NMR Signals corresponding to the vinyl protons (~5.0-5.8 ppm), the α-proton (~4.2-4.5 ppm), the methyl ester protons (~3.7 ppm), the allylic protons (~2.1-2.3 ppm), the β-protons (~1.7-1.9 ppm), and the Boc group protons (~1.4 ppm).
¹³C NMR Resonances for the ester carbonyl carbon (~172-174 ppm), the carbamate carbonyl carbon (~155-156 ppm), the vinyl carbons (~115 and ~137 ppm), the α-carbon (~52-54 ppm), the methyl ester carbon (~52 ppm), the carbons of the Boc group (~28 and ~80 ppm), and the carbons of the aliphatic side chain.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the carbamate (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), the ester carbonyl stretch (~1740-1750 cm⁻¹), the carbamate carbonyl stretch (~1700-1715 cm⁻¹), and the C=C stretch (~1640 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) would be expected at m/z 243.15 or 244.16, respectively. Common fragmentation patterns would involve the loss of the Boc group or the methyl ester.

Experimental Protocols

Synthesis of (±)-Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate

While a specific protocol for the enantiomerically pure L-form was not found in the searched literature, a detailed procedure for the synthesis of the racemic mixture has been described.[5] To obtain the desired L-enantiomer, (S)-glutamic acid would be used as the starting material. The following is an adapted summary of the key synthetic steps.

Workflow for the Synthesis of (±)-Methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Oxidation and Elimination DL-Glutamic_Acid DL-Glutamic Acid Ester 2-Amino-5-methoxy-5- oxopentanoic acid hydrochloride DL-Glutamic_Acid->Ester Methanol, Trimethylsilyl chloride Boc_Protected 2-((tert-Butoxycarbonyl)amino)-5- methoxy-5-oxopentanoic acid Ester->Boc_Protected Di-tert-butyl dicarbonate, Potassium carbonate Alcohol Methyl 4-((tert-butoxycarbonyl)amino)- 5-hydroxypentanoate Boc_Protected->Alcohol N-Methylmorpholine, Ethyl chloroformate, then NaBH4 Final_Product Methyl 4-((tert-butoxycarbonyl)amino) hex-5-enoate Alcohol->Final_Product Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation)

Caption: Synthetic pathway to racemic Boc-Homoallylglycine Methyl ester.

Detailed Methodology (Adapted from the synthesis of the racemate[5]):

  • Esterification of Glutamic Acid: DL-Glutamic acid is treated with methanol and trimethylsilyl chloride to yield 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride.

  • Boc Protection: The resulting amino acid ester hydrochloride is protected with di-tert-butyl dicarbonate in the presence of a base like potassium carbonate to afford 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid.

  • Reduction to the Alcohol: The carboxylic acid is activated with ethyl chloroformate and N-methylmorpholine, followed by reduction with a suitable reducing agent like sodium borohydride to give methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate.

  • Oxidation and Elimination (Swern Oxidation): The primary alcohol is oxidized to the corresponding aldehyde under Swern conditions (oxalyl chloride, DMSO, and triethylamine). The intermediate aldehyde undergoes spontaneous elimination to furnish the terminal alkene, yielding methyl 4-((tert-butoxycarbonyl)amino)hex-5-enoate.

For the synthesis of the L-enantiomer, the starting material would be L-glutamic acid.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in peptide synthesis. The Boc protecting group is a standard N-terminal protection strategy, particularly in solid-phase peptide synthesis (SPPS), and is typically removed under acidic conditions (e.g., with trifluoroacetic acid).[2][6]

The key feature of this amino acid derivative is its homoallyl side chain. This functionality allows for post-synthetic modification of peptides, enabling the introduction of various functional groups and structural constraints.

Logical Relationship of Applications

G Boc_HAG_OMe Boc-L-Homoallylglycine Methyl Ester Peptide_Synthesis Peptide Synthesis (SPPS/LPPS) Boc_HAG_OMe->Peptide_Synthesis Modified_Peptides Peptides with Homoallyl Side Chains Peptide_Synthesis->Modified_Peptides Post_Synthetic_Mod Post-Synthetic Modification Modified_Peptides->Post_Synthetic_Mod Functional_Peptides Functionalized Peptides Post_Synthetic_Mod->Functional_Peptides Drug_Discovery Drug Discovery Functional_Peptides->Drug_Discovery Bioconjugation Bioconjugation Functional_Peptides->Bioconjugation Materials_Science Materials Science Functional_Peptides->Materials_Science

Caption: Applications of this compound.

Specific Applications of the Homoallylglycine Moiety:

  • Thiol-ene Chemistry: The terminal alkene can readily react with thiols in the presence of a radical initiator to form thioether linkages. This is a highly efficient and bioorthogonal reaction that can be used to attach a wide variety of molecules to the peptide, including fluorescent dyes, affinity tags, and drug molecules. The resulting thioether-containing polypeptides can have tunable conformational properties.[7]

  • Olefin Metathesis: The alkene can participate in ring-closing, ring-opening, or cross-metathesis reactions to create cyclic peptides, constrained analogues, or peptide conjugates.

  • Other Alkene Reactions: The double bond can be functionalized through various other reactions such as epoxidation, dihydroxylation, and hydroformylation to introduce further diversity into the peptide structure.

The incorporation of homoallylglycine into peptides can lead to the development of novel therapeutics with improved properties, such as enhanced stability, increased potency, and targeted delivery. Peptides containing this residue can also be used as tools for chemical biology to probe biological processes. The ability to create functional polypeptides with discrete, modifiable domains makes homoallylglycine a valuable monomer for the synthesis of advanced biomaterials.[7]

Conclusion

This compound is a key synthetic intermediate for the preparation of modified peptides. Its protected amino and carboxyl groups allow for its seamless integration into standard peptide synthesis protocols, while its homoallyl side chain provides a versatile platform for post-synthetic modifications. This combination of features makes it a powerful tool for researchers in peptide chemistry, drug discovery, and materials science, enabling the creation of novel peptides and peptidomimetics with tailored properties and functionalities. Further research into the biological activities of peptides containing this non-natural amino acid is warranted to fully explore its potential in therapeutic applications.

References

"Boc-L-Homoallylglycine Methyl ester" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Boc-L-Homoallylglycine Methyl ester, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.

Core Chemical Information

This compound is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the methyl ester protects the carboxylic acid. This dual protection allows for controlled and sequential reactions in complex syntheses. The homoallylglycine side chain provides a versatile functional handle for further chemical modifications.

Chemical Identifiers:

  • CAS Number: 92136-57-7[1][2][3]

  • IUPAC Name: Methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Weight 243.3 g/mol [2]
Molecular Formula C12H21NO4[2]
Purity Typically >95%[1]
Storage Condition 2-8°C, dry[3]

Experimental Protocols

General Synthesis of N-Boc-Amino Acid Methyl Esters:

A common method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature.[4]

Materials:

  • L-Homoallylglycine

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: N-Boc Protection

  • Dissolve L-Homoallylglycine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture in an ice bath and add Boc Anhydride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture with a suitable acid (e.g., HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Homoallylglycine.

Step 2: Methyl Esterification

  • Suspend Boc-L-Homoallylglycine in methanol.[4]

  • Slowly add freshly distilled trimethylchlorosilane to the suspension while stirring.[4]

  • Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).[4]

  • Concentrate the reaction mixture on a rotary evaporator to obtain the crude this compound.[4]

  • Purify the crude product by column chromatography on silica gel.

Role in Peptide Synthesis

This compound is primarily used as a building block in both solid-phase and solution-phase peptide synthesis.[3] The Boc protecting group on the N-terminus and the methyl ester on the C-terminus allow for controlled peptide chain elongation.[3]

Workflow in Solid-Phase Peptide Synthesis (SPPS):

The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid into a growing peptide chain during SPPS.

SPPS_Workflow start Resin with Free Amine coupling Coupling: This compound + Coupling Reagents (e.g., DCC/HOBt) start->coupling 1. Add Protected Amino Acid wash1 Wash coupling->wash1 2. Reaction Completion deprotection Deprotection: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) wash1->deprotection 3. Removal of Excess Reagents wash2 Wash deprotection->wash2 4. Removal of Boc Group next_cycle Next Coupling Cycle or Cleavage wash2->next_cycle 5. Neutralization and Wash

Caption: General workflow for incorporating a Boc-protected amino acid in Solid-Phase Peptide Synthesis.

This workflow highlights the key steps of coupling the protected amino acid to the resin-bound peptide chain, followed by the removal of the Boc protecting group to allow for the addition of the next amino acid. The homoallyl side chain can be further functionalized either on-resin or after cleavage from the solid support, providing a route to modified peptides with unique properties.

References

An In-depth Technical Guide to the Unnatural Amino Acid Homoallylglycine for Advanced Biological Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the unnatural amino acid L-Homoallylglycine (HAG), a versatile tool for chemical biology, protein engineering, and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed insights into its synthesis, properties, and applications, with a focus on its role in bioorthogonal chemistry.

Introduction to Homoallylglycine

L-Homoallylglycine is a non-canonical amino acid with the chemical formula C6H11NO2 and a molecular weight of 129.16 g/mol .[1] Its structure is characterized by a terminal alkene group on a three-carbon side chain extending from the alpha-carbon. This terminal alkene functionality serves as a bioorthogonal handle, allowing for specific chemical modifications of proteins and other biomolecules within a biological environment without interfering with native biochemical processes.[2][3][4] HAG is increasingly utilized as a surrogate for methionine in protein synthesis, enabling the introduction of a reactive group for subsequent "click" chemistry reactions, most notably the thiol-ene reaction.[5][6]

Synthesis and Physicochemical Properties

Homoallylglycine is synthesized from L-glutamic acid, and for its use in polypeptide synthesis, it is typically converted to its N-carboxyanhydride (NCA) derivative, Hag-NCA.[5][7] This monomer can then be polymerized to form poly(L-homoallylglycine) (GHA), a polypeptide that readily adopts an α-helical conformation in organic solvents.[5][7][8] This secondary structure imparts good solubility, facilitating the synthesis of high molecular weight polymers.[5][7]

Table 1: Physicochemical Properties of L-Homoallylglycine

PropertyValueReference
Chemical Formula C6H11NO2[1]
Molecular Weight 129.16 g/mol [1]
Alternate Name 2-Amino-5-hexenoic Acid[1]
CAS Number 16258-05-2[1]

Table 2: Synthesis Yields for Homoallylglycine Derivatives

CompoundStarting MaterialYield (%)Reference
N-acetyl-DL-homoallylglycine Diethyl 2-acetamido-2-(but-3-en-1-yl)malonate96[7]
L-Homoallylglycine (Hag) N-acetyl-DL-homoallylglycine (via enzymatic resolution)-[5]
L-Homoallylglycine NCA (Hag-NCA) L-Homoallylglycine66[7]
DL-Homoallylglycine NCA (rac-Hag-NCA) DL-Homoallylglycine hydrochloride73[7]
Poly(DL-homoallylglycine) (rac-GHA) rac-Hag NCA85[7]

Incorporation of Homoallylglycine into Proteins

A key application of homoallylglycine is its residue-specific incorporation into proteins as a methionine surrogate. This is achieved by exploiting the substrate promiscuity of the native methionyl-tRNA synthetase (MetRS), which recognizes and charges tRNA with HAG. This process allows for the global replacement of methionine residues with HAG in a target protein.

Experimental Protocol for Residue-Specific Incorporation in E. coli

This protocol is adapted from established methods for incorporating methionine analogs into proteins expressed in E. coli.

  • Host Strain: Utilize a methionine auxotrophic E. coli strain (e.g., B834(DE3)) to prevent competition from endogenous methionine synthesis.

  • Media Preparation:

    • Grow cells in a minimal medium (e.g., M9 medium) supplemented with all canonical amino acids except methionine.

    • Include a limiting amount of methionine (e.g., 20 mg/L) for initial cell growth.

  • Induction and HAG Supplementation:

    • Grow the culture to a mid-log phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash with methionine-free minimal medium to remove any remaining methionine.

    • Resuspend the cells in methionine-free minimal medium containing L-homoallylglycine (e.g., 50-100 mg/L).

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate concentration and temperature for the target protein.

  • Protein Purification: After a suitable induction period (e.g., 4-16 hours), harvest the cells and purify the HAG-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification of Incorporation: Confirm the incorporation of homoallylglycine by mass spectrometry (observing the corresponding mass shift) or through a subsequent bioorthogonal reaction.

Bioorthogonal Chemistry of Homoallylglycine: The Thiol-Ene Reaction

The terminal alkene of the homoallylglycine side chain is a versatile handle for bioorthogonal ligation, most commonly via the thiol-ene reaction. This photoinitiated radical-mediated reaction forms a stable thioether linkage between the alkene and a thiol-containing molecule.[5][6]

General Experimental Protocol for Thiol-Ene Modification of HAG-Containing Proteins
  • Reactant Preparation:

    • Dissolve the purified HAG-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the thiol-containing molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule with a thiol linker).

    • Prepare a stock solution of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in an organic solvent like DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the HAG-containing protein, an excess of the thiol-containing molecule (e.g., 10-50 molar equivalents), and the photoinitiator (e.g., final concentration 1-5 mM).

    • Protect the reaction mixture from light.

  • Photoinitiation:

    • Expose the reaction mixture to UV light (e.g., 365 nm) for a specific duration (e.g., 15-60 minutes) on ice to initiate the reaction. The optimal exposure time should be determined empirically.

  • Purification of the Conjugate: Remove unreacted thiol and photoinitiator by dialysis, size-exclusion chromatography, or affinity purification if the thiol contains a purification tag.

  • Analysis: Analyze the resulting protein conjugate by SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays.

Table 3: Thiol-Ene Modification of Poly(L-homoallylglycine) with Various Thiols

Thiol CompoundModification Yield (%)Reference
2-[2-(2-methoxyethoxy)ethoxy]ethanethiol (mEG3SH) >99[5]
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol (mEG4SH) >99[5]
1-thio-β-D-glucopyranose tetraacetate >99[5]

Visualizing Workflows and Pathways

Workflow for Proteomic Profiling of Newly Synthesized Proteins

The incorporation of homoallylglycine followed by thiol-ene click chemistry enables the specific labeling and identification of newly synthesized proteins in a complex biological sample.

Proteomic_Workflow cluster_cell_culture Cell Culture cluster_labeling Bioorthogonal Labeling cluster_enrichment Affinity Purification cluster_analysis Mass Spectrometry Analysis A Methionine Auxotrophic Cells B Growth in Met-depleted medium + Homoallylglycine A->B C Induction of Protein Synthesis B->C D Cell Lysis and Protein Extraction C->D E HAG-labeled Proteome D->E F Thiol-Ene Reaction with Thiol-Biotin Probe E->F G Biotinylated Proteome F->G I Enrichment of Biotinylated Proteins G->I H Streptavidin Affinity Resin H->I J On-bead Digestion (Trypsin) I->J K Peptide Elution J->K L LC-MS/MS Analysis K->L M Protein Identification and Quantification L->M

Caption: Workflow for identifying newly synthesized proteins using HAG labeling and proteomics.

Signaling Pathway Modification via Thiol-Ene Reaction

This diagram illustrates the general principle of modifying a protein within a signaling pathway to study its function.

Signaling_Pathway cluster_protein_modification Protein Modification cluster_signaling_cascade Signaling Cascade P_HAG Protein of Interest (with HAG) P_Mod Modified Protein P_HAG->P_Mod Thiol-Ene Reaction Probe Thiol-Probe (e.g., Fluorophore, Drug) Probe->P_Mod Downstream Downstream Effector P_Mod->Downstream Upstream Upstream Signal Upstream->P_Mod Cellular_Response Cellular Response Downstream->Cellular_Response

References

A Technical Guide to the Physicochemical Characteristics of Boc-Protected Amino Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of tert-butyloxycarbonyl (Boc)-protected amino acid esters. These compounds are fundamental building blocks in modern organic synthesis, particularly in the assembly of peptides and peptidomimetics for drug discovery and development. Understanding their properties is crucial for optimizing reaction conditions, purification strategies, and overall synthetic efficiency.

Physicochemical Properties

Boc-protected amino acid esters are prized for their stability under a range of conditions, which allows for the selective manipulation of other functional groups within a molecule. The Boc group is notably stable to most nucleophiles and bases, making it orthogonal to other protecting groups like Fmoc.[1] This stability, however, can be readily overcome by treatment with mild acids, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.

The physical state of these compounds at room temperature varies from oils to crystalline solids, largely dependent on the nature of the amino acid side chain and the ester moiety. Their solubility is a key consideration for their use in solution-phase synthesis.

Melting Point

The melting point of Boc-protected amino acid esters is influenced by the crystal packing efficiency, which in turn is affected by the size and polarity of the amino acid side chain. Generally, compounds with more rigid or polar side chains tend to have higher melting points. The following table summarizes the melting points for a selection of common Boc-protected amino acid methyl esters.

Boc-Amino Acid Methyl EsterMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
Boc-Glycine-OMeC₉H₁₇NO₄189.21Liquid (Boiling Point ~190°C)[2][3]Colorless to yellow liquid[4]
Boc-L-Alanine-OMeC₉H₁₇NO₄203.2432-35[5][6][7]White to off-white powder[6]
Boc-L-Phenylalanine-OMeC₁₅H₂₁NO₄279.3336-41[8][9][10]White to almost white powder/crystal[8]
Boc-L-Proline-OMeC₁₁H₁₉NO₄229.27Liquid (Boiling Point ~135°C/16mmHg)[11][12]-
Boc-L-Serine-OMeC₉H₁₇NO₅219.23~42[13]White or colorless to light yellow/orange powder, lump, or clear liquid[13]
Boc-L-Tryptophan-OMeC₁₇H₂₂N₂O₄318.37139-150[1][14]White to off-white powder[1]
Boc-L-Methionine-OMeC₁₀H₁₉NO₄S263.33Not widely reported; corresponding acid melts at 47-50°C[15][16]-
Nα-Boc-Nε-Fmoc-L-Lysine-OMeC₂₇H₃₄N₂O₆482.58101-108[17]-
Nε-Boc-L-Lysine-OMe HClC₁₂H₂₅ClN₂O₄296.80152-165[]White powder[]
Boc-L-Aspartic acid 1-methyl esterC₁₀H₁₇NO₆247.2579-81[19]Solid[19]
Boc-trans-4-hydroxy-L-proline-OMeC₁₁H₁₉NO₅245.2792-96[20][21]Solid[20]

Note: Data is compiled from various chemical suppliers and literature sources. Melting points can vary slightly based on purity and crystalline form.

Solubility

The solubility of Boc-protected amino acid esters is a critical parameter for their application in synthesis. The presence of the bulky, nonpolar tert-butyl group generally imparts good solubility in a wide range of common organic solvents.[22] This facilitates their use in solution-phase reactions, allowing for homogeneous reaction conditions.

SolventGeneral SolubilityNotes
Dichloromethane (DCM)Generally Soluble to Very SolubleA common solvent for both the synthesis and deprotection of Boc-amino acid esters.[22]
Tetrahydrofuran (THF)Generally SolubleOften used in the Boc-protection step.[22]
Ethyl Acetate (EtOAc)Generally SolubleFrequently used for extraction and purification by column chromatography.[23]
N,N-Dimethylformamide (DMF)Generally Soluble to Very SolubleA polar aprotic solvent capable of dissolving a wide range of protected amino acids and peptides.[22]
Methanol (MeOH)Generally SolubleOften used in esterification reactions and for analytical purposes.[23]
WaterSparingly Soluble to InsolubleThe hydrophobic nature of the Boc group and often the amino acid side chain limits water solubility.[11][23][24]

Note: Solubility is a qualitative assessment. For precise applications, empirical determination of solubility for the specific Boc-protected amino acid ester and solvent system is recommended.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Boc-protected amino acid esters.

Synthesis of Boc-Protected Amino Acid Esters

The synthesis is typically a two-step process: (1) Boc-protection of the amino acid, and (2) esterification of the carboxylic acid.

This protocol is adapted from standard procedures using di-tert-butyl dicarbonate (Boc)₂O.

  • Dissolution: Dissolve the desired amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.0 equivalents) to the solution and stir until the amino acid is fully dissolved.

  • Addition of (Boc)₂O: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the dioxane.

    • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with a cold 1 M HCl or citric acid solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent in vacuo to yield the crude N-Boc-amino acid, which can often be used in the next step without further purification.

This method provides a mild and efficient route to the corresponding methyl esters.[]

  • Suspension: Suspend the N-Boc-amino acid (1.0 equivalent) in methanol (approximately 10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of TMSCl: Cool the suspension to 0°C. Slowly add trimethylchlorosilane (TMSCl, 2.0 equivalents) dropwise to the stirring suspension.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction for completion by TLC (typically 2-6 hours).

  • Isolation: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent and excess TMSCl. The resulting product is the Boc-amino acid methyl ester, which may be a solid or an oil.

Purification by Column Chromatography

If the crude product requires further purification, flash column chromatography is the standard method.

  • Slurry Preparation: Adsorb the crude Boc-amino acid ester onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (or a similar solvent system). The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent in vacuo to yield the purified Boc-protected amino acid ester.

Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of Boc-protected amino acid esters is critical, especially when they are used as starting materials for therapeutic peptides.[5] Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective.[5]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol such as isopropanol or ethanol. The exact ratio will need to be optimized for the specific compound being analyzed.

  • Sample Preparation: Prepare a dilute solution of the Boc-amino acid ester in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate.

    • Inject the sample onto the column.

    • Detect the eluting enantiomers using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • Data Analysis: The two enantiomers should appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the synthesis, purification, and analysis of Boc-protected amino acid esters.

Synthesis_Workflow start Amino Acid boc_protection N-Boc Protection ((Boc)2O, Base) start->boc_protection boc_aa N-Boc-Amino Acid boc_protection->boc_aa esterification Esterification (e.g., TMSCl/MeOH) boc_aa->esterification crude_product Crude Boc-Amino Acid Ester esterification->crude_product

Caption: Synthetic workflow for Boc-protected amino acid esters.

Purification_Analysis_Workflow crude_product Crude Boc-Amino Acid Ester purification Purification (Silica Gel Column Chromatography) crude_product->purification pure_product Pure Boc-Amino Acid Ester purification->pure_product analysis Chiral Purity Analysis (Chiral HPLC) pure_product->analysis final_product Characterized Product (>99% ee) analysis->final_product

Caption: Purification and analysis workflow for Boc-amino acid esters.

References

The Allyl Group in Homoallylglycine: A Bioorthogonal Tool for Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of chemical biology, the ability to selectively modify and study biomolecules in their native environment is paramount. Non-canonical amino acid (ncAA) mutagenesis has emerged as a powerful technique to introduce novel chemical functionalities into proteins, enabling a wide array of applications from protein labeling and imaging to the investigation of complex biological processes. Among the diverse repertoire of ncAAs, L-homoallylglycine (HAG), a methionine analogue bearing a terminal allyl group, has garnered significant attention. This guide provides a comprehensive overview of the pivotal role of the allyl group in HAG for chemical biology, detailing its incorporation into proteins, its bioorthogonal reactivity, and its applications in cellular and molecular studies.

The Allyl Group: A Versatile Chemical Handle

The allyl group (–CH₂–CH=CH₂) of homoallylglycine serves as a bioorthogonal chemical handle, meaning it is chemically inert within the cellular milieu but can be selectively reacted with an exogenously supplied probe. This unique reactivity profile allows for the precise modification of HAG-containing proteins without interfering with native biological processes. The terminal double bond of the allyl group is amenable to a variety of highly efficient and specific chemical ligations, most notably the thiol-ene reaction and the photoinduced tetrazole-alkene cycloaddition (photoclick chemistry).

Metabolic Incorporation of Homoallylglycine

As a structural analogue of methionine, HAG is recognized by the endogenous translational machinery of the cell and can be incorporated into proteins in place of methionine. This process, known as metabolic labeling, allows for the global or site-specific introduction of the allyl group into proteins of interest.

Incorporation Efficiency

The efficiency of HAG incorporation can be quite high, with studies reporting near-quantitative replacement of methionine in recombinant proteins expressed in E. coli auxotrophic strains. In mammalian cells, the incorporation efficiency is also substantial, enabling sufficient labeling for downstream applications.

Parameter Value Organism/Cell Line Reference
Incorporation Efficiency ~85% substitution of methionineE. coli[1]
Incorporation Efficiency 90-100% replacement of methionineE. coli[1]

Table 1: Quantitative Data on Homoallylglycine Incorporation. This table summarizes the reported efficiency of incorporating homoallylglycine into proteins in place of methionine in E. coli.

Bioorthogonal Reactions of the Allyl Group

The true power of incorporating HAG into proteins lies in the diverse and highly specific chemical reactions that the allyl group can undergo. These reactions form the basis for a wide range of applications in chemical biology.

Thiol-Ene Reaction

The thiol-ene reaction is a radical-mediated addition of a thiol to the alkene of the allyl group, forming a stable thioether linkage. This reaction is highly efficient, proceeds rapidly under mild, biocompatible conditions, and is orthogonal to most biological functional groups.[2] It is a powerful tool for conjugating a variety of molecules, including fluorescent dyes, biotin tags, and small molecule drugs, to HAG-labeled proteins.[3]

Photoinduced Tetrazole-Alkené Cycloaddition (Photoclick Chemistry)

Photoclick chemistry involves the light-induced reaction of a tetrazole with the alkene of the allyl group to form a fluorescent pyrazoline product.[1] This reaction offers spatiotemporal control, as the ligation only occurs upon irradiation with light of a specific wavelength. The fluorogenic nature of this reaction is particularly advantageous for live-cell imaging applications, as it minimizes background fluorescence from unreacted probes. While specific quantum yields for HAG-tetrazole reactions are not widely reported, related systems using styrene as the alkene have shown significant fluorescence enhancement, with quantum yields up to 0.23 in aqueous solutions.[4]

Reaction Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Features
Thiol-Ene Reaction 10¹ - 10³High efficiency, rapid kinetics, biocompatible conditions.
Photoclick Chemistry 11.0 (for a water-soluble tetrazole with acrylamide)Spatiotemporal control, fluorogenic, low background.[5]

Table 2: Kinetic Data for Bioorthogonal Reactions of Alkenes. This table provides approximate kinetic parameters for the key bioorthogonal reactions involving alkene functionalities, highlighting their efficiency.

Applications in Chemical Biology and Drug Development

The ability to metabolically label proteins with HAG and subsequently modify them with a wide range of probes has opened up new avenues for research and drug development.

Protein Labeling and Imaging

A primary application of HAG is the fluorescent labeling of newly synthesized proteins for visualization in fixed and living cells.[1] This allows for the study of protein localization, trafficking, and dynamics. The workflow typically involves metabolic labeling with HAG, followed by a bioorthogonal reaction with a fluorescent probe.

Live_Cell_Imaging_Workflow cluster_cell Live Mammalian Cell Metabolic_Labeling Metabolic Labeling with Homoallylglycine (HAG) Protein_Incorporation HAG incorporated into newly synthesized proteins Metabolic_Labeling->Protein_Incorporation Add_Probe Addition of Tetrazole-Fluorophore Probe Protein_Incorporation->Add_Probe Photoactivation UV/Vis Light Irradiation Add_Probe->Photoactivation Fluorescent_Labeling In situ Fluorescent Labeling (Photoclick Chemistry) Photoactivation->Fluorescent_Labeling Imaging Fluorescence Microscopy (e.g., Confocal, STED) Fluorescent_Labeling->Imaging

Caption: Workflow for live-cell imaging of newly synthesized proteins using homoallylglycine.

Investigating Protein-Protein Interactions

HAG can be utilized to study protein-protein interactions (PPIs) by incorporating it at or near the interaction interface. Chemical crosslinkers can then be attached to the allyl group to covalently trap interacting partners for subsequent identification by mass spectrometry. This approach is particularly useful for studying transient or weak interactions that are difficult to capture by other methods.

PPI_Workflow cluster_workflow Protein-Protein Interaction Study Workflow Start Metabolic Labeling with HAG Cell_Lysis Cell Lysis Start->Cell_Lysis Thiol_Ene Thiol-Ene Reaction with Biotin-Thiol Probe Cell_Lysis->Thiol_Ene Affinity_Purification Streptavidin Affinity Purification Thiol_Ene->Affinity_Purification Elution Elution of Protein Complexes Affinity_Purification->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Data_Analysis Data Analysis and Interaction Partner ID MS_Analysis->Data_Analysis

Caption: Workflow for identifying protein-protein interactions using homoallylglycine.

Drug Development and Target Identification

In drug development, HAG can be incorporated into a protein target of interest. This allows for the attachment of small molecule libraries via bioorthogonal chemistry, enabling high-throughput screening for potential drug candidates. Furthermore, by attaching photo-crosslinkers to a drug candidate and then reacting it with a HAG-labeled proteome, researchers can identify the cellular targets of a drug. While specific signaling pathways elucidated using HAG are still emerging, its potential for dissecting complex networks, such as those involving G-protein coupled receptors (GPCRs), is significant.[3][6][7][8][9]

Experimental Protocols

Synthesis of L-Homoallylglycine

A common route for the synthesis of L-homoallylglycine starts from diethyl acetamidomalonate.

Protocol:

  • Alkylation: React diethyl acetamidomalonate with a base such as sodium ethoxide in ethanol to form the enolate. Add 4-bromo-1-butene to the reaction mixture and reflux to achieve alkylation.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting ester and amide groups using aqueous acid (e.g., HCl) and heat. This step also facilitates the decarboxylation of the malonate derivative to yield racemic homoallylglycine.

  • Resolution: The racemic mixture can be resolved to obtain the desired L-enantiomer using enzymatic methods, such as with acylase I.

Metabolic Labeling of Mammalian Cells with Homoallylglycine

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Methionine-free growth medium

  • L-homoallylglycine (HAG) stock solution (e.g., 100 mM in sterile water)

Protocol:

  • Culture cells to the desired confluency (e.g., 70-80%).

  • Wash the cells twice with pre-warmed sterile PBS.

  • Incubate the cells in methionine-free medium for 30-60 minutes to deplete the intracellular methionine pool.

  • Replace the medium with methionine-free medium supplemented with L-homoallylglycine at a final concentration of 1-4 mM.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Proceed with downstream applications such as cell lysis for protein purification or fixation for imaging.

Thiol-Ene Bioconjugation of HAG-labeled Proteins

Materials:

  • HAG-labeled protein solution

  • Thiol-containing probe (e.g., fluorescent dye-thiol, biotin-thiol)

  • Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA for UV initiation, or a water-soluble initiator like VA-044)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV lamp (365 nm) if using a photoinitiator

Protocol:

  • Dissolve the HAG-labeled protein in the reaction buffer.

  • Add the thiol-containing probe in a 10-50 fold molar excess over the protein.

  • If using a photoinitiator, add it to the reaction mixture (e.g., 1-5 mM final concentration).

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • Irradiate the reaction mixture with a 365 nm UV lamp for 15-60 minutes at room temperature.

  • Purify the conjugated protein using appropriate chromatography methods (e.g., size-exclusion, affinity chromatography) to remove excess reagents.

Purification of Biotinylated HAG-Proteins using Streptavidin Affinity Chromatography

Materials:

  • Biotinylated HAG-protein lysate

  • Streptavidin-agarose beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Protocol:

  • Incubate the cell lysate containing the biotinylated HAG-protein with pre-equilibrated streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads three times with 10-20 bed volumes of ice-cold Binding/Wash Buffer.

  • To elute the bound protein, add 2-3 bed volumes of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature.

  • Pellet the beads and collect the supernatant containing the purified protein. Immediately neutralize the eluate with Neutralization Buffer if using a low pH elution buffer.

  • Analyze the purified protein by SDS-PAGE and western blotting or mass spectrometry.[10][11][12]

Safety and Cytotoxicity

While homoallylglycine is generally well-tolerated by cells for metabolic labeling, it is essential to assess its potential cytotoxicity for each cell line and experimental condition. Standard cytotoxicity assays, such as the MTT or LDH release assays, can be performed to determine the IC50 value of HAG. Published data on the specific IC50 of L-homoallylglycine for cell lines like HeLa and HEK293T is limited, and it is recommended to perform these assays as part of the experimental optimization.

Cell Line IC50 (µM) of various compounds Reference
HEK293 Varies widely depending on the compound[13]
HeLa Varies widely depending on the compound[14]

Table 3: Representative Cytotoxicity Data. This table highlights that IC50 values are highly compound- and cell line-specific, underscoring the need for empirical determination for homoallylglycine.

Conclusion

The allyl group of homoallylglycine provides a powerful and versatile tool for chemical biologists. Its efficient metabolic incorporation into proteins and its selective reactivity through bioorthogonal ligations enable a broad range of applications, from fundamental studies of protein dynamics and interactions to the development of novel therapeutic and diagnostic agents. As our understanding of these chemical tools continues to grow, so too will the innovative applications of homoallylglycine in unraveling the complexities of the cell.

References

The Stereochemical Landscape of L-Homoallylglycine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, stereochemical analysis, and biological significance of L-homoallylglycine derivatives, providing researchers and drug development professionals with a comprehensive resource for harnessing the potential of these versatile chiral building blocks.

L-Homoallylglycine, a non-proteinogenic amino acid, and its derivatives are of significant interest in medicinal chemistry and chemical biology due to their utility as versatile synthetic intermediates. The presence of a terminal alkene in the side chain allows for a wide range of chemical modifications, while the inherent chirality of the amino acid backbone provides a scaffold for the development of stereochemically complex molecules. This technical guide delves into the critical aspects of the stereochemistry of L-homoallylglycine derivatives, offering a detailed overview of synthetic strategies, analytical techniques for stereochemical determination, and insights into their biological relevance.

Stereoselective Synthesis of L-Homoallylglycine Derivatives

The precise control of stereochemistry is paramount in the synthesis of L-homoallylglycine derivatives, as the spatial arrangement of atoms can profoundly influence their biological activity and physicochemical properties. Several strategies have been developed to achieve high levels of stereoselectivity, both at the α-carbon and in the functionalized side chain.

One powerful approach involves the use of chiral auxiliaries to direct diastereoselective reactions. For instance, the aza-Claisen rearrangement of N-allylproline derivatives with protected glycine fluorides can generate α-substituted γ,δ-unsaturated amides with high diastereoselectivity (>15:1)[1]. Subsequent removal of the proline-based auxiliary yields the desired C-allylglycine derivatives[1].

Another key strategy is the enzymatic resolution of racemic mixtures. For example, racemic N-acetyl-homoallylglycine can be resolved using porcine acylase, which selectively hydrolyzes the L-enantiomer, providing L-homoallylglycine with an enantiomeric excess of over 99%[2]. This enzymatic approach offers a highly efficient route to enantiomerically pure starting materials.

The allyl group itself serves as a handle for further stereoselective transformations. For example, Sharpless asymmetric dihydroxylation can be employed to introduce two adjacent stereocenters on the side chain with high enantioselectivity.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-rac-homoallylglycine[2]

This protocol describes the enantioselective hydrolysis of N-acetyl-rac-homoallylglycine using porcine acylase to yield L-homoallylglycine.

Materials:

  • N-acetyl-rac-homoallylglycine

  • Porcine Acylase (e.g., from Sigma-Aldrich)

  • Lithium hydroxide (LiOH)

  • Dowex 50WX8 resin (H+ form)

  • Deionized water

  • pH meter

  • Reaction vessel with temperature control

Procedure:

  • Dissolve N-acetyl-rac-homoallylglycine in deionized water to a concentration of 0.5 M.

  • Adjust the pH of the solution to 7.5 by the addition of a 1 M LiOH solution.

  • Add porcine acylase to the solution (enzyme concentration will depend on the specific activity of the enzyme lot, typically in the range of 1-5 mg/mL).

  • Maintain the reaction mixture at 37 °C and monitor the pH, keeping it constant at 7.5 by the controlled addition of 1 M LiOH.

  • The reaction is complete when 50% of the theoretical amount of LiOH has been consumed.

  • Terminate the reaction by boiling the solution for 5 minutes to denature the enzyme.

  • Cool the solution and apply it to a column of Dowex 50WX8 resin (H+ form) to separate the L-homoallylglycine from the unreacted N-acetyl-D-homoallylglycine.

  • Elute the L-homoallylglycine from the column with an aqueous ammonia solution.

  • Lyophilize the eluate to obtain pure L-homoallylglycine.

Expected Outcome:

This procedure yields L-homoallylglycine with an enantiomeric excess typically exceeding 99%.

Stereochemical Analysis of L-Homoallylglycine Derivatives

The determination of the absolute and relative stereochemistry of L-homoallylglycine derivatives is crucial for understanding their structure-activity relationships. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for separating enantiomers and diastereomers of L-homoallylglycine derivatives. The choice of chiral stationary phase (CSP) is critical for achieving successful separation. For N-protected amino acids like N-Boc-L-homoallylglycine derivatives, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are often effective.

Experimental Protocol: Chiral HPLC Separation of N-Boc-L-homoallylglycine Derivative Diastereomers

This protocol provides a general guideline for developing a chiral HPLC method for the separation of diastereomers of N-Boc-L-homoallylglycine derivatives. Optimization of the mobile phase composition and gradient will be required for specific derivatives.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC® T).

Mobile Phase:

  • A typical starting mobile phase for reversed-phase separation consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).

General Procedure:

  • Dissolve a small amount of the diastereomeric mixture of the N-Boc-L-homoallylglycine derivative in the mobile phase.

  • Inject the sample onto the chiral column.

  • Start with an isocratic elution with a mobile phase composition of, for example, 70:30 (v/v) aqueous buffer to organic modifier.

  • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 210 nm for the amide bond).

  • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of aqueous to organic phase, or switch the organic modifier). A gradient elution may also be necessary to achieve baseline separation.

  • Optimize the flow rate to improve resolution and analysis time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the stereochemistry of L-homoallylglycine derivatives. For determining the absolute configuration of a newly created stereocenter, such as a hydroxyl group introduced into the side chain, Mosher's ester analysis is a widely used method[3][4]. This technique involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and subsequent analysis of the ¹H NMR chemical shift differences.

Experimental Protocol: Mosher's Ester Analysis of a Hydroxylated L-Homoallylglycine Derivative[4]

This protocol outlines the general procedure for preparing Mosher's esters and analyzing their ¹H NMR spectra to determine the absolute configuration of a secondary alcohol.

Materials:

  • Hydroxylated L-homoallylglycine derivative (with a free hydroxyl group)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

Procedure:

Part 1: Preparation of the (R)- and (S)-Mosher's Esters

  • In two separate, dry reaction vials, dissolve a small amount (typically 1-5 mg) of the hydroxylated L-homoallylglycine derivative in anhydrous DCM.

  • To each vial, add a slight excess of anhydrous pyridine.

  • To one vial, add a slight excess of (R)-Mosher's acid chloride. To the other vial, add a slight excess of (S)-Mosher's acid chloride.

  • Allow the reactions to proceed at room temperature until completion (typically monitored by TLC).

  • Quench the reactions by adding a small amount of water.

  • Extract the products with an organic solvent (e.g., ethyl acetate), wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the diastereomeric Mosher's esters by flash chromatography if necessary.

Part 2: ¹H NMR Analysis

  • Dissolve each purified Mosher's ester in CDCl₃ and acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-esters.

  • Assign the proton signals for each ester, paying close attention to the protons on either side of the newly formed ester linkage.

  • Calculate the chemical shift difference (Δδ) for corresponding protons in the two diastereomers (Δδ = δS - δR).

  • Based on the established model for Mosher's method, positive Δδ values for protons on one side of the stereocenter and negative Δδ values for protons on the other side allow for the assignment of the absolute configuration of the alcohol.

Quantitative Stereochemical Data

The stereochemical outcome of synthetic transformations is typically quantified by determining the enantiomeric excess (ee%) or diastereomeric excess (de%). While specific data for a wide range of L-homoallylglycine derivatives is dispersed throughout the literature, the following table provides an illustrative example of the high levels of stereocontrol that can be achieved in the synthesis of related chiral amino acids.

ReactionSubstrateProductStereoselectivityReference
Aza-Claisen RearrangementN-allylproline derivativeα-substituted γ,δ-unsaturated amide>15:1 dr[1]
Enzymatic ResolutionN-acetyl-rac-homoallylglycineL-homoallylglycine>99% ee[2]

Biological Significance and Signaling Pathways

The stereochemistry of L-homoallylglycine derivatives can have a profound impact on their biological activity. While specific signaling pathways for many derivatives are still under investigation, related allyl-containing amino acids have been shown to modulate important cellular processes, including those involved in cancer.

For example, S-allyl-mercaptocysteine (SAMC), a derivative of S-allylcysteine found in garlic, has been shown to induce apoptosis in cancer cells through the activation of the mitogen-activated protein kinase (MAPK) pathway[5]. This suggests that stereoisomers of L-homoallylglycine derivatives with similar structural features could exhibit stereospecific interactions with components of this pathway.

Experimental Workflow for Assessing Biological Activity

A typical workflow to investigate the biological activity of L-homoallylglycine derivative stereoisomers involves a series of in vitro assays.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_pathway Pathway Analysis Synthesis Stereoselective Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay Western_Blot Western Blot for Protein Expression MTT_Assay->Western_Blot Identify active compounds Pathway_Analysis MAPK Pathway Activation Analysis Western_Blot->Pathway_Analysis Investigate mechanism

Caption: A generalized experimental workflow for the synthesis and biological evaluation of L-homoallylglycine derivatives.

MAPK Signaling Pathway

The MAPK signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. The pathway consists of a cascade of protein kinases that relay signals from the cell surface to the nucleus.

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes Apoptosis Apoptosis TF->Apoptosis Inhibits

Caption: A simplified representation of the MAPK signaling pathway, a potential target for L-homoallylglycine derivatives.

Conclusion

The stereochemistry of L-homoallylglycine derivatives is a critical consideration in their design and application as bioactive molecules and synthetic building blocks. This technical guide has provided an overview of the key stereoselective synthetic methods, analytical techniques for stereochemical determination, and potential biological relevance. By leveraging the principles and protocols outlined herein, researchers can further unlock the potential of this versatile class of compounds in drug discovery and chemical biology.

References

An In-depth Technical Guide to the Exploratory Research Applications of Functionalized Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of functionalized amino acids into proteins and peptides has revolutionized molecular research, providing unprecedented tools to probe and manipulate biological systems. These non-canonical amino acids, bearing a diverse array of chemical functionalities, enable researchers to perform highly specific modifications of proteins, facilitating detailed studies of their structure, function, and interactions. This technical guide provides an in-depth overview of the core applications of functionalized amino acids in exploratory research, with a focus on practical implementation through detailed experimental protocols and quantitative data.

Bioorthogonal Labeling for Cellular Imaging

Bioorthogonal chemistry allows for the specific covalent modification of proteins with imaging probes in a live-cell context. This is achieved by incorporating a non-canonical amino acid with a unique reactive handle into a protein of interest. This handle does not react with any endogenous cellular components but can be specifically targeted by an externally supplied probe, such as a fluorescent dye.[1] This strategy offers a powerful way to visualize protein localization, trafficking, and dynamics with minimal perturbation to the biological system.[2]

Quantitative Data for Bioorthogonal Labeling Reactions

The efficiency of bioorthogonal labeling is critically dependent on the reaction kinetics. Faster reaction rates allow for the use of lower concentrations of labeling reagents, minimizing potential toxicity and off-target effects.[3] The table below summarizes the second-order rate constants for various bioorthogonal reactions used in protein labeling.

Bioorthogonal ReactionFunctionalized Amino AcidReagentRate Constant (M⁻¹s⁻¹)Reference
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Azidohomoalanine (Aha)Bicyclononyne (BCN)~1[4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Nε-azidoacetyl-L-lysineDibenzocyclooctyne (DBCO)~0.1[4]
Inverse-Electron-Demand Diels-Alder (IEDDA)trans-Cyclooctene-lysine (TCO*-Lys)Tetrazine>1000[5]
Tetrazine LigationTetrazinyl-phenylalaninetrans-Cyclooctene (TCO)72,500 ± 1660[3]
TAMM CondensationN-terminal Cysteine2-((alkylthio)(aryl)methylene)malononitrile (TAMM)>10,000[6]
Experimental Protocol: Site-Specific Bioorthogonal Labeling of a Target Protein in Mammalian Cells

This protocol describes the site-specific incorporation of an unnatural amino acid (UAA) containing a bioorthogonal handle into a protein of interest in mammalian cells, followed by fluorescent labeling using click chemistry.[1][2][7][8]

Materials:

  • Plasmid encoding the protein of interest with a TAG amber stop codon at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the chosen UAA.

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium and supplements.

  • Transfection reagent (e.g., Lipofectamine).

  • Unnatural amino acid (e.g., BCN-lysine).

  • Fluorescent dye with the corresponding bioorthogonal reactant (e.g., Azide-fluorophore).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Transfection:

    • Plate mammalian cells in a suitable format (e.g., glass-bottom dish for microscopy).

    • Co-transfect the cells with the plasmid encoding the target protein and the plasmid for the orthogonal aaRS/tRNA pair using a standard transfection protocol.

  • Incorporation of the Unnatural Amino Acid:

    • After 24 hours, replace the culture medium with fresh medium supplemented with the unnatural amino acid (typically 100-500 µM).

    • Incubate the cells for 24-48 hours to allow for protein expression and UAA incorporation.

  • Bioorthogonal Labeling:

    • Wash the cells twice with PBS.

    • Add fresh culture medium containing the fluorescent dye-azide conjugate (typically 1-10 µM).

    • Incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with PBS to remove excess dye.

    • Add fresh culture medium or imaging buffer.

    • Visualize the labeled protein using a fluorescence microscope with the appropriate filter sets.

Experimental Workflow for Bioorthogonal Labeling

Bioorthogonal_Labeling_Workflow cluster_in_vitro In Vitro Steps cluster_in_vivo In Vivo Steps (Mammalian Cells) Plasmid_POI Plasmid for Protein of Interest (POI) with TAG codon Transfection Co-transfection Plasmid_POI->Transfection Plasmid_aaRS Plasmid for orthogonal aaRS/tRNA Plasmid_aaRS->Transfection UAA_Incorporation UAA Incorporation (add UAA to media) Transfection->UAA_Incorporation Protein_Expression Expression of POI with incorporated UAA UAA_Incorporation->Protein_Expression Labeling Bioorthogonal Labeling (add fluorescent probe) Protein_Expression->Labeling Imaging Fluorescence Microscopy Labeling->Imaging

Caption: Workflow for site-specific bioorthogonal labeling in mammalian cells.

Photo-Crosslinking to Identify Protein-Protein Interactions

Photo-crosslinking amino acids are powerful tools for capturing transient and stable protein-protein interactions (PPIs) in their native cellular environment. These amino acids, such as p-benzoyl-L-phenylalanine (pBpa), contain a photoreactive group that, upon activation with UV light, forms a covalent bond with nearby molecules, effectively "trapping" interacting partners.[9] The resulting crosslinked complexes can then be isolated and identified using techniques like mass spectrometry.[10][11]

Quantitative Data for Photo-Crosslinking Amino Acids

The efficiency of photo-crosslinking can be influenced by the specific amino acid used and the experimental conditions. The table below provides a comparison of commonly used photo-crosslinking amino acids.

Photo-Crosslinking Amino AcidActivating Wavelength (nm)Reactive IntermediateCrosslinking EfficiencyReference
p-Benzoyl-L-phenylalanine (pBpa)350-360Benzophenone tripletUp to 70%[9]
p-Azido-L-phenylalanine (AzF)254-270NitreneVariable, can be lower than pBpa
Diazirine-containing amino acids350-380CarbeneHigh, often more efficient than pBpa
Experimental Protocol: Photo-Crosslinking of a Protein of Interest and Interacting Partners

This protocol outlines the general steps for incorporating a photo-crosslinking amino acid into a bait protein, performing UV crosslinking, and analyzing the results.[11]

Materials:

  • E. coli expression system for the bait protein containing a TAG codon.

  • Plasmid for the orthogonal aaRS/tRNA pair for the photo-crosslinking amino acid (e.g., pBpa).

  • p-Benzoyl-L-phenylalanine (pBpa).

  • Cell lysis buffer.

  • Affinity purification resin (e.g., Ni-NTA for His-tagged proteins).

  • UV lamp (365 nm).

  • SDS-PAGE reagents and equipment.

  • Mass spectrometer.

Procedure:

  • Protein Expression and UAA Incorporation:

    • Co-transform E. coli with the bait protein plasmid and the orthogonal system plasmid.

    • Grow the cells in media supplemented with pBpa (typically 1 mM) and induce protein expression.

  • Cell Lysis and Bait Protein Purification:

    • Harvest the cells and lyse them.

    • Purify the bait protein containing pBpa using affinity chromatography.

  • Photo-Crosslinking:

    • Incubate the purified bait protein with a potential interacting partner or cell lysate.

    • Expose the mixture to UV light (365 nm) on ice for a specified time (e.g., 15-60 minutes).

  • Analysis of Crosslinked Products:

    • Analyze the sample by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

    • For identification of the interacting partner, excise the crosslinked band from the gel.

    • Perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by mass spectrometry to identify both the bait and the crosslinked interacting protein.[12][13][14][15]

Photo-Crosslinking and Mass Spectrometry Workflow

Photo_Crosslinking_Workflow cluster_expression Protein Expression cluster_interaction Interaction and Crosslinking cluster_analysis Analysis Expression Express Bait Protein with pBpa in E. coli Incubation Incubate with Interacting Partners Expression->Incubation UV_Crosslinking UV Crosslinking (365 nm) Incubation->UV_Crosslinking SDS_PAGE SDS-PAGE Analysis UV_Crosslinking->SDS_PAGE Band_Excition Excise Crosslinked Band SDS_PAGE->Band_Excition Digestion In-gel Digestion Band_Excition->Digestion Mass_Spec Mass Spectrometry (LC-MS/MS) Digestion->Mass_Spec Identification Identify Interacting Protein Mass_Spec->Identification

Caption: Workflow for identifying protein-protein interactions using photo-crosslinking and mass spectrometry.

Fluorescent Amino Acids as Probes of Protein Environments

Incorporating fluorescent amino acids directly into the polypeptide chain provides a minimally perturbative way to study protein structure, dynamics, and interactions.[16] These intrinsic probes can report on their local environment through changes in their fluorescence properties, such as emission wavelength, quantum yield, and lifetime.[17]

Photophysical Properties of Selected Fluorescent Amino Acids

The choice of a fluorescent amino acid depends on the specific application and the desired photophysical properties. The following table lists key properties of some commonly used fluorescent amino acids.

Fluorescent Amino AcidExcitation Max (nm)Emission Max (nm)Quantum YieldLifetime (ns)Reference
L-Tryptophan2803480.132.6[18]
7-Azatryptophan2883700.485.2
Acridon-2-ylalanine (Acd)385430-5500.8-0.9~15[17][19]
3-Aminotyrosine2804100.14-
Dansylalanine3365180.5412.1
4-cyanotryptophan2704100.354.1
Experimental Protocol: Synthesis of a Fluorescent Amino Acid (Example: Dansylalanine)

This protocol provides a general outline for the synthesis of a fluorescent amino acid. Specific reaction conditions may need to be optimized.

Materials:

  • L-2,3-Diaminopropionic acid hydrochloride.

  • Dansyl chloride.

  • Sodium bicarbonate.

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA).

  • Silica gel for column chromatography.

Procedure:

  • Protection of the α-amino group: The starting amino acid is typically protected to ensure selective reaction at the side chain.

  • Reaction with the fluorophore: The protected amino acid is reacted with the desired fluorophore (e.g., dansyl chloride) under basic conditions.

  • Deprotection: The protecting group on the α-amino group is removed.

  • Purification: The final fluorescent amino acid is purified, often by column chromatography or recrystallization.

Signaling Pathway Visualization with Fluorescent Probes

Fluorescent amino acids can be incorporated into signaling proteins to monitor conformational changes upon ligand binding or post-translational modification. The following diagram illustrates a generic signaling pathway where a fluorescent amino acid (FAA) is used as a sensor.

Signaling_Pathway Ligand Ligand Receptor Receptor with FAA Ligand->Receptor Binding Conformational_Change Conformational Change (Fluorescence Signal Change) Receptor->Conformational_Change Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Activation Phosphorylation Phosphorylation Downstream_Kinase->Phosphorylation Transcription_Factor Transcription Factor Phosphorylation->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: A generic signaling pathway monitored by a fluorescent amino acid.

Functionalized Amino Acids in Drug Discovery and Peptide Development

The incorporation of functionalized amino acids into peptides is a powerful strategy in drug discovery. Modifications can enhance peptide stability against proteolysis, improve binding affinity and selectivity, and introduce novel functionalities for targeted drug delivery.[20]

In Vitro Cytotoxicity of Peptides with Functionalized Amino Acids

The following table presents examples of modified peptides and their cytotoxic effects on cancer cell lines, demonstrating the potential of functionalized amino acids in developing novel anticancer therapeutics.

PeptideModificationTarget Cell LineIC50 (µM)Reference
GA-Peptide 6Glycyrrhetinic acid-amino acid conjugateMCF-7 (Breast Cancer)5.1 µg/mL[21]
GA-Peptide 7Glycyrrhetinic acid-amino acid conjugateHCT-116 (Colon Cancer)6.6 µg/mL[21]
nrCap18Rabbit cathelicidin derivativeMDA-MB-231 (Breast Cancer)0.29 µg/mL[22]
LVTX-8-A549 (Lung Cancer)<50[20]
Pyridazine derivative 34-MDA-MB-231 (Breast Cancer)0.99[3]
Dihydroquinoline derivative 11-T47D (Breast Cancer)2.20[3]
Triazine derivative 97-MCF-7 (Breast Cancer)0.77[3]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

Fmoc SPPS is the most common method for synthesizing peptides containing modified amino acids.[23][24][25][26][27]

Materials:

  • Fmoc-protected amino acids (standard and functionalized).

  • Solid-phase resin (e.g., Wang or Rink Amide resin).

  • Coupling reagents (e.g., HBTU, HATU).

  • Base (e.g., DIPEA).

  • Deprotection solution (e.g., 20% piperidine in DMF).

  • Cleavage cocktail (e.g., TFA/TIS/water).

  • Solvents (DMF, DCM).

  • Peptide synthesizer or manual synthesis vessel.

Procedure:

  • Resin Preparation: Swell the resin in a suitable solvent (e.g., DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Deprotection: Remove the Fmoc protecting group with the deprotection solution.

  • Coupling of Subsequent Amino Acids: Sequentially couple the next Fmoc-protected amino acids (standard or functionalized) to the growing peptide chain. Each coupling step is followed by a deprotection step.

  • Cleavage and Deprotection: Once the desired sequence is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Logical Relationship in Peptide Drug Design

Peptide_Drug_Design Lead_Peptide Lead Peptide Sequence Functionalized_AA Incorporate Functionalized Amino Acid Lead_Peptide->Functionalized_AA Improved_Stability Increased Proteolytic Stability Functionalized_AA->Improved_Stability Enhanced_Affinity Enhanced Binding Affinity Functionalized_AA->Enhanced_Affinity Novel_Functionality Novel Functionality (e.g., for targeting) Functionalized_AA->Novel_Functionality Optimized_Peptide Optimized Peptide Drug Candidate Improved_Stability->Optimized_Peptide Enhanced_Affinity->Optimized_Peptide Novel_Functionality->Optimized_Peptide

Caption: The role of functionalized amino acids in optimizing peptide drug candidates.

Measuring Binding Affinity of Modified Peptides

Quantifying the binding affinity of a modified peptide to its target is crucial for drug development. Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of biomolecular interactions.[28][29][30][31][32]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general workflow for measuring the binding affinity of a peptide (analyte) to an immobilized protein (ligand).[28][32]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

  • Running buffer (e.g., HBS-EP+).

  • Purified protein (ligand).

  • Synthesized modified peptide (analyte).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Assay:

    • Inject a series of concentrations of the modified peptide over the immobilized ligand surface.

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

This guide provides a foundational understanding of the diverse applications of functionalized amino acids in modern research. The detailed protocols and quantitative data serve as a starting point for researchers to implement these powerful techniques in their own laboratories. The continued development of novel functionalized amino acids and their applications promises to further expand our ability to explore and manipulate the complex machinery of life.

References

Methodological & Application

Application Notes and Protocols for Boc-L-Homoallylglycine Methyl Ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Homoallylglycine Methyl ester is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a homoallyl side chain, introduces a versatile functional handle for post-synthesis modifications, enabling the creation of peptides with novel structures and biological activities. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine and the methyl ester on the C-terminus allow for its controlled incorporation into peptide sequences using the well-established Boc-SPPS strategy. Peptides containing homoallylglycine can be functionalized through various chemical transformations on the terminal alkene, such as thiol-ene reactions, to introduce fluorescent labels, cross-linkers, or other moieties to study peptide structure and function.[1] This opens avenues for the development of peptide-based therapeutics, diagnostic tools, and biomaterials.

Principle of Boc-SPPS

Boc solid-phase peptide synthesis is a stepwise method for synthesizing peptides on a solid support (resin).[2][3] The synthesis proceeds from the C-terminus to the N-terminus. The core principle relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (often benzyl-based) and the resin linker.[4] The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), at the end of the synthesis.[2][5]

Each cycle of amino acid addition in Boc-SPPS involves two main steps:

  • Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with TFA.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide.

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. Optimization may be required depending on the specific peptide sequence and resin used.

Materials and Equipment

Resins:

  • Merrifield resin (for C-terminal acid)

  • MBHA resin (for C-terminal amide)

Amino Acids and Reagents:

  • This compound

  • Other Boc-protected amino acids with appropriate side-chain protection

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (for specific deprotections, if needed)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Diethyl ether

Equipment:

  • Peptide synthesis vessel

  • Shaker or mechanical stirrer

  • Filtration apparatus

  • HF cleavage apparatus (if using HF)

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield or MBHA) in a peptide synthesis vessel.

  • Add DCM to the resin (10-15 mL per gram of resin).

  • Swell the resin by shaking or stirring for 30-60 minutes at room temperature.

  • Drain the DCM using a filtration apparatus.

  • Wash the resin with DMF (2 x 10 mL per gram of resin).

Protocol 2: First Amino Acid Attachment to Merrifield Resin

Note: As Boc-L-Homoallylglycine is provided as a methyl ester, it is not suitable for direct attachment to the resin as the first amino acid. This protocol is for the attachment of the first C-terminal amino acid to the resin.

  • Dissolve the first Boc-protected amino acid (3-4 equivalents relative to resin substitution) in a minimal amount of DMF.

  • Add DIPEA (3-4 equivalents) to the amino acid solution.

  • Add this solution to the swollen resin.

  • Add a coupling reagent such as DIC (3-4 equivalents).

  • Shake the mixture at room temperature for 2-4 hours.

  • Monitor the reaction using the Kaiser test. If the test is positive (blue), continue the reaction. If negative, the coupling is complete.

  • After completion, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 3: Peptide Chain Elongation (Incorporation of this compound)

This protocol describes a single coupling cycle.

  • Deprotection:

    • To the resin-bound peptide from the previous step, add a solution of 50% TFA in DCM (v/v).

    • Shake for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF (v/v) to the resin.

    • Shake for 5 minutes and drain.

    • Repeat the neutralization step once more.

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • Dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.

    • Add this solution to the resin.

    • Add DIC (3-4 equivalents) or HBTU/HATU (3-4 equivalents) and DIPEA (6-8 equivalents) to the reaction vessel.

    • Shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction with the Kaiser test. If the test is positive, recouple.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

Repeat this elongation cycle for each subsequent amino acid in the peptide sequence.

Protocol 4: Final N-terminal Boc Deprotection

After the final amino acid has been coupled, the N-terminal Boc group is removed using the deprotection step described in Protocol 3.

Protocol 5: Cleavage of the Peptide from the Resin

Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions. TFMSA is also highly corrosive. These procedures should be performed in a well-ventilated fume hood by trained personnel.

HF Cleavage (from Merrifield or MBHA resin):

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add appropriate scavengers (e.g., a mixture of anisole and p-cresol).

  • Cool the reaction vessel to -5 to 0 °C.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • The crude peptide and resin mixture is then washed with cold diethyl ether to remove the scavengers.

  • The peptide is extracted from the resin with a suitable solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide.

TFMSA Cleavage (from MBHA resin):

  • Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole.

  • Stir the mixture at room temperature for 1-2 hours.

  • Precipitate the peptide by adding cold diethyl ether.

  • Filter and wash the precipitate with cold diethyl ether.

  • Dissolve the crude peptide in a suitable solvent for purification.

Protocol 6: Post-synthesis Modification of the Homoallylglycine Residue

The terminal alkene of the homoallylglycine side chain can be modified after cleavage and purification of the peptide. A common modification is the thiol-ene reaction.

  • Dissolve the purified peptide containing the homoallylglycine residue in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile).

  • Add the desired thiol-containing molecule (e.g., a fluorescent dye with a thiol group, a biotin-thiol, etc.) in excess.

  • Add a radical initiator (e.g., AIBN or a photoinitiator like DMPA).

  • If using a photoinitiator, irradiate the solution with UV light (e.g., 365 nm) for a specified time. If using a thermal initiator, heat the reaction mixture.

  • Monitor the reaction by HPLC and mass spectrometry.

  • Upon completion, purify the modified peptide by HPLC.

Data Presentation

Table 1: Typical Efficiencies in Boc-SPPS

ParameterTypical Efficiency (%)Method of Determination
Coupling Efficiency > 99%Kaiser (Ninhydrin) Test, Quantitative Amino Acid Analysis
Deprotection Efficiency > 99%Spectrophotometric analysis of cleaved Boc groups, HPLC analysis of test cleavages
Overall Yield (after cleavage and purification) 10 - 50%Dependent on peptide length, sequence, and purification method

Note: These are typical values and can vary significantly based on the peptide sequence, resin, and coupling reagents used.

Visualizations

Boc_SPPS_Workflow Resin Resin Swelling Resin Swelling (DCM) Resin->Swelling FirstAA Attach First Boc-AA-OH Swelling->FirstAA Deprotection1 Boc Deprotection (50% TFA/DCM) FirstAA->Deprotection1 Neutralization1 Neutralization (DIPEA/DMF) Deprotection1->Neutralization1 Coupling Couple Next Boc-AA-OH (e.g., Boc-L-Homoallylglycine Methyl ester) Neutralization1->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat Cycle (n-1 times) Wash1->Repeat FinalDeprotection Final Boc Deprotection Wash1->FinalDeprotection Repeat->Deprotection1 Cleavage Cleavage from Resin (e.g., HF, TFMSA) FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Post_Synthesis_Modification Peptide ...-NH-CH-CO-... SideChain | (CH2)2 | CH || CH2 ModifiedSideChain | (CH2)3 | S-R SideChain->ModifiedSideChain Thiol-ene Reaction Thiol Thiol-containing Molecule (R-SH) Thiol->ModifiedSideChain Initiator Radical Initiator (hν or Δ) Initiator->ModifiedSideChain ModifiedPeptide ...-NH-CH-CO-...

Caption: Post-synthesis modification of a homoallylglycine residue via a thiol-ene reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the amino acid or peptide sequence. - Aggregation of the peptide chain. - Inactive coupling reagents.- Recouple using fresh reagents. - Use a stronger coupling reagent (e.g., HATU). - Increase coupling time and/or temperature. - Use a different solvent system.
Low Yield of Crude Peptide - Incomplete cleavage from the resin. - Premature chain termination during synthesis. - Loss of peptide during workup.- Ensure complete removal of HF/TFMSA. - Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines. - Optimize precipitation and extraction steps.
Side Product Formation - Incomplete deprotection of side chains. - Modification of sensitive residues (e.g., Trp, Met) by carbocations during cleavage.- Ensure sufficient cleavage time and appropriate scavenger cocktail. - Use appropriate side-chain protecting groups for sensitive amino acids.
Racemization - Activation method. - Presence of base during coupling.- Avoid pre-activation for extended periods. - Use HOBt or other additives to suppress racemization.

References

Application Notes: A Protocol for the Incorporation of Homoallylglycine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic properties.[1] Homoallylglycine (Hag) is a particularly valuable unnatural amino acid due to its terminal alkene side chain. This functional group is relatively stable and serves as a versatile chemical handle for post-synthetic modifications via reactions like thiol-ene "click" chemistry, allowing for site-specific labeling, cyclization, or conjugation.[2]

These application notes provide a detailed protocol for the incorporation of Fmoc-L-Homoallylglycine into a peptide sequence using automated or manual Solid-Phase Peptide Synthesis (SPPS) based on the widely adopted Fmoc/tBu orthogonal protection strategy.[3][4] The protocol covers the entire workflow from resin preparation to final peptide purification and characterization.

Materials and Reagents

Resins and Amino Acids
  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-L-Homoallylglycine (Fmoc-Hag-OH)

  • Standard Fmoc-protected amino acids (with tBu, Boc, Trt side-chain protection as needed)

Solvents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Acetonitrile (ACN), HPLC grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Milli-Q Water

Coupling and Deprotection Reagents
  • Coupling Reagents (choose one system):

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)[5]

  • Additives:

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure (Ethyl cyanohydroxyiminoacetate)[5]

  • Deprotection Solution: 20% (v/v) piperidine in DMF[4][6]

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water[4]

Purification and Analysis Equipment
  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue) or manual SPPS vessel[1][5]

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)[7]

  • Reversed-phase C18 column[8]

  • Lyophilizer

  • Mass Spectrometer (e.g., LC-MS)[7]

Experimental Protocol

This protocol outlines the steps for incorporating Fmoc-Hag-OH into a growing peptide chain on a solid support. The process involves iterative cycles of deprotection and coupling.[9]

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF.

N-terminal Fmoc Deprotection
  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

Fmoc-L-Homoallylglycine Coupling

This step should be performed immediately after deprotection and washing.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Homoallylglycine (4-5 eq. relative to resin loading) and an activating agent/additive (e.g., HBTU/HOBt, 4-5 eq.) in DMF.

  • Add DIEA (8-10 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Microwave-assisted synthesis can significantly reduce coupling times (e.g., 5-15 minutes at 75-90°C).[1]

  • Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[9]

Peptide Chain Elongation

Repeat the deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the sequence until the full-length peptide is assembled.

Final Cleavage and Global Deprotection
  • After the final amino acid coupling and N-terminal Fmoc removal, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O). Caution: Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[4]

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
  • Dissolve the crude peptide in a suitable solvent (e.g., Water/ACN with 0.1% TFA).

  • Purify the peptide using preparative reversed-phase HPLC with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.[7]

  • Collect fractions corresponding to the main product peak.

  • Confirm the identity and purity of the collected fractions using analytical HPLC and LC-MS to verify the correct mass.[7]

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation: Expected Results

The following table summarizes the typical quantitative data expected from a successful synthesis incorporating homoallylglycine. Actual yields and purities may vary based on the peptide sequence, scale, and synthesis method (manual vs. automated).

ParameterMethodTypical ResultNotes
Coupling Efficiency Kaiser TestNegative (Yellow)A positive test after double coupling may indicate a difficult sequence.
Crude Peptide Purity Analytical HPLC30 - 85%Purity is highly dependent on the length and sequence of the peptide.[5]
Final Peptide Purity Analytical HPLC>95%After preparative HPLC purification.
Identity Confirmation LC-MSObserved Mass ± 0.5 Da of Calculated MassConfirms successful incorporation of all amino acids, including Hag.
Overall Yield Gravimetric10 - 40%Based on the initial resin loading; dependent on sequence and purification losses.

Workflow and Process Diagrams

The following diagrams illustrate the key workflows for incorporating homoallylglycine into a peptide sequence.

SPPS_Cycle_for_Homoallylglycine SPPS Cycle for Homoallylglycine Incorporation cluster_Resin cluster_Cycle cluster_Next start Peptide-Resin (N-term Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-Hag-OH, Activator, DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 next_aa Couple Next Amino Acid wash2->next_aa next_aa->deprotection Repeat Cycle

Caption: Workflow for a single SPPS cycle incorporating Fmoc-Homoallylglycine.

Full_Peptide_Synthesis_Workflow Overall Synthesis and Purification Workflow start Start: Fmoc-Resin spps Iterative SPPS Cycles (Deprotection & Coupling) start->spps cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) spps->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (Preparative HPLC) precipitation->purification analysis Analysis (Analytical HPLC, LC-MS) purification->analysis analysis->purification If impure lyophilization Lyophilization analysis->lyophilization If pure final_product Final Peptide-Hag Product lyophilization->final_product

Caption: From resin to final product: the complete peptide synthesis workflow.

References

Application Notes and Protocols: Boc-L-Homoallylglycine Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Homoallylglycine Methyl ester is a non-natural amino acid derivative that serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive peptides and peptidomimetics.[1] Its unique structure, featuring a Boc-protected amine, a methyl ester-protected carboxyl group, and a homoallyl side chain, offers several advantages for drug design and development. The Boc and methyl ester groups provide orthogonal protection for standard solid-phase peptide synthesis (SPPS), while the terminal alkene functionality of the homoallyl group allows for post-synthetic modifications, most notably ring-closing metathesis (RCM) to form "stapled" peptides.[1]

Stapled peptides are a class of constrained peptides that often exhibit enhanced proteolytic stability, increased cell permeability, and improved binding affinity for their biological targets compared to their linear counterparts. These properties make them attractive candidates for inhibiting challenging protein-protein interactions (PPIs) implicated in various diseases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a stapled peptide inhibitor targeting the p53-MDM2 interaction, a critical pathway in cancer biology.

Key Applications in Medicinal Chemistry

  • Building Block for Stapled Peptides: The primary application of this compound is in the synthesis of hydrocarbon-stapled peptides via RCM. The homoallyl side chains can be positioned at specific locations within a peptide sequence (e.g., i, i+4 or i, i+7) to induce and stabilize α-helical secondary structures, which are often crucial for mediating PPIs.

  • Introduction of Structural Diversity: The alkene handle can be further functionalized through various chemical transformations, such as epoxidation, dihydroxylation, or thiol-ene reactions, to introduce additional structural diversity and modulate the pharmacological properties of the peptide.[1]

  • Probing Biological Systems: Peptides incorporating this unnatural amino acid can be used as chemical probes to study biological processes, validate drug targets, and investigate structure-activity relationships (SAR).

Data Presentation: Synthesis and Activity of a Stapled Peptide Inhibitor of the p53-MDM2 Interaction

The following tables summarize the synthetic yield and biological activity of a hypothetical stapled peptide (SP-p53) designed to inhibit the p53-MDM2 interaction. The peptide sequence is derived from the p53 transactivation domain, with two L-homoallylglycine residues incorporated for stapling.

Peptide Sequence: Ac-Phe-(Hag)-Asp-Trp-Glu-Ala-Cys-(Hag)-Leu-Asn-NH2 (Hag = L-Homoallylglycine)

Table 1: Peptide Synthesis and Stapling Efficiency

StepParameterValue
Solid-Phase Peptide Synthesis Resin Loading0.5 mmol/g
Crude Peptide Purity (HPLC)>85%
Overall Yield (after cleavage)65%
Ring-Closing Metathesis CatalystGrubbs' 1st Generation Catalyst
Reaction Time2 hours
Conversion to Stapled Peptide>90%
Final Purity (after HPLC)>98%

Table 2: Biological Activity of Linear vs. Stapled Peptides

PeptideTargetAssayIC50 (nM)
Linear Precursor p53-MDM2Fluorescence Polarization1250
SP-p53 (Stapled Peptide) p53-MDM2Fluorescence Polarization85
Linear Precursor Proteolytic Stability (Trypsin)Half-life (min)15
SP-p53 (Stapled Peptide) Proteolytic Stability (Trypsin)Half-life (min)>240

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide Precursor

This protocol describes the manual synthesis of the linear peptide precursor using Boc-SPPS on a 0.1 mmol scale.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Acetic anhydride

  • Pyridine

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (if starting with Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Boc-Asn(Trt)-OH):

    • Pre-activate 4 equivalents of Boc-Asn(Trt)-OH with 4 equivalents of DIC and 4 equivalents of HOBt in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash with DMF (3x) and DCM (3x).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min). Wash with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (2 x 2 min). Wash with DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 4 and 5 for each subsequent amino acid, including this compound, using the same activation and coupling procedure as in step 3.

  • Acetylation of N-terminus: After the final amino acid coupling and Boc deprotection, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes. Wash with DCM (3x) and DMF (3x).

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC. Lyophilize the pure fractions to obtain the linear peptide precursor.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Materials:

  • Peptide-bound resin from Protocol 1 (before cleavage)

  • Grubbs' 1st Generation Catalyst

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Resin Preparation: After the final coupling and N-terminal acetylation in the SPPS protocol, wash the resin extensively with DCM and then with anhydrous DCE.

  • Metathesis Reaction:

    • Swell the resin in anhydrous DCE.

    • In a separate flask, dissolve Grubbs' 1st Generation Catalyst (0.2 equivalents relative to resin loading) in anhydrous DCE.

    • Add the catalyst solution to the resin suspension.

    • Shake the reaction mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[2]

  • Washing: Wash the resin with DCE (3x) and DCM (3x) to remove the catalyst.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1 (steps 8 and 9) to obtain the final stapled peptide.

Visualizations

experimental_workflow start Start: Rink Amide Resin spps Boc-SPPS of Linear Peptide (incorporating Boc-L-Homoallylglycine Me-ester) start->spps rcm On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) spps->rcm cleavage Cleavage from Resin & Deprotection (TFA) rcm->cleavage purification RP-HPLC Purification cleavage->purification product Final Stapled Peptide (SP-p53) purification->product

Caption: Workflow for the synthesis of a stapled peptide using this compound.

p53_mdm2_pathway p53 p53 mdm2 MDM2 p53->mdm2 activates transcription apoptosis Apoptosis p53->apoptosis induces mdm2->p53 binds & inhibits ubiquitination Ubiquitination & Degradation mdm2->ubiquitination promotes stapled_peptide Stapled Peptide (SP-p53) stapled_peptide->mdm2 inhibits binding to p53

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.

References

Application Notes and Protocols: Synthetic Routes Utilizing Boc-L-Homoallylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Boc-L-Homoallylglycine Methyl ester as a key building block in the synthesis of cyclic peptides and other constrained molecules. The inherent reactivity of the terminal alkene in the homoallylglycine side chain makes this reagent particularly valuable for ring-closing metathesis (RCM), a powerful tool for creating macrocycles with potential therapeutic applications.

Introduction to Applications

This compound is a versatile non-canonical amino acid derivative widely employed in synthetic organic chemistry and drug discovery. Its primary application lies in the construction of conformationally constrained peptides and peptidomimetics through Ring-Closing Metathesis (RCM). The terminal olefin functionality serves as a handle for intramolecular cyclization, leading to the formation of stable carbon-carbon double bonds within a peptide backbone. This strategy is instrumental in:

  • Stabilizing Secondary Structures: Cyclization can lock a peptide into a specific conformation, such as an α-helix or β-turn, which can be crucial for biological activity.[1]

  • Enhancing Metabolic Stability: The resulting cyclic peptides are often more resistant to enzymatic degradation compared to their linear counterparts, leading to improved pharmacokinetic properties.[2]

  • Improving Receptor Affinity and Selectivity: By reducing the conformational flexibility, cyclic peptides can exhibit higher binding affinity and selectivity for their biological targets.[2]

The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for the use of well-established Boc-based Solid-Phase Peptide Synthesis (SPPS) methodologies for the assembly of the linear peptide precursors.

Key Synthetic Applications and Protocols

The following sections detail the experimental procedures for the synthesis of a linear peptide containing Boc-L-Homoallylglycine and a terminal olefin-containing amino acid, followed by on-resin RCM to yield a cyclic peptide.

Protocol 1: Solid-Phase Synthesis of a Linear Diene Peptide Precursor

This protocol describes the manual synthesis of a linear peptide on a solid support using Boc chemistry. The sequence will incorporate both Boc-L-Homoallylglycine and another olefin-containing amino acid (e.g., Boc-L-Allylglycine) to create a diene suitable for RCM.

Materials:

  • MBHA resin or other suitable Boc-compatible resin

  • Boc-protected amino acids (including Boc-L-Homoallylglycine and Boc-L-Allylglycine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc chemistry if a mixed protection strategy is used)

  • Acetic anhydride

Experimental Workflow:

G cluster_resin_prep Resin Preparation cluster_spps_cycle Boc-SPPS Cycle (Repeated for each amino acid) cluster_final_steps Finalization Resin_Swelling Resin Swelling in DCM Boc_Deprotection Boc Deprotection (TFA/DCM) Resin_Swelling->Boc_Deprotection Start Synthesis Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (DIC/HOBt) Neutralization->Coupling Washing Washing (DCM and DMF) Coupling->Washing Final_Deprotection Final Boc Deprotection Washing->Final_Deprotection Boc_Deproteposition Boc_Deproteposition Washing->Boc_Deproteposition Next Amino Acid N_Acetylation N-terminal Acetylation (Optional) Final_Deprotection->N_Acetylation G Resin_Prep Swell Resin-Bound Peptide in Solvent Reaction_Setup Add Catalyst to Resin under Inert Atmosphere Resin_Prep->Reaction_Setup Catalyst_Prep Prepare Grubbs' Catalyst Solution Catalyst_Prep->Reaction_Setup Reaction Shake at Room Temperature or Heat Reaction_Setup->Reaction Monitoring Monitor Reaction by HPLC-MS of Cleaved Aliquot Reaction->Monitoring Quenching Quench Reaction and Wash Resin Reaction->Quenching G Cleavage_Cocktail Prepare Cleavage Cocktail (e.g., HF/anisole) Cleavage_Reaction Treat Resin with Cleavage Cocktail Cleavage_Cocktail->Cleavage_Reaction Precipitation Precipitate Crude Peptide in Cold Ether Cleavage_Reaction->Precipitation Purification Purify by Preparative HPLC Precipitation->Purification Lyophilization Lyophilize to Obtain Pure Cyclic Peptide Purification->Lyophilization

References

Application Notes & Protocols: Peptide Macrocyclization via Homoallylglycine Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide macrocyclization is a powerful strategy in drug discovery to enhance the therapeutic properties of peptides, such as stability, binding affinity, and cell permeability. One effective method for achieving macrocyclization is through the ring-closing metathesis (RCM) of peptides containing unnatural amino acids with olefin-bearing side chains. Homoallylglycine (HAG), with its terminal alkene moiety, is an excellent building block for this purpose. This document provides detailed protocols for the synthesis of Fmoc-protected L-homoallylglycine, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and subsequent on-resin macrocyclization using Grubbs' catalyst.

Core Principles

The overall strategy involves the synthesis of a linear peptide precursor containing two L-homoallylglycine residues on a solid support. The terminal alkenes of the homoallylglycine side chains are then subjected to an intramolecular ring-closing metathesis reaction catalyzed by a ruthenium-based catalyst, such as a second-generation Grubbs' catalyst. This reaction forms a new carbon-carbon double bond, creating a cyclic peptide. The resulting macrocycle can then be cleaved from the resin and purified. If desired, the double bond within the cyclic bridge can be subsequently hydrogenated to provide a more flexible, saturated linkage.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Homoallylglycine (Fmoc-L-HAG-OH)

This protocol is adapted from the synthesis of similar unsaturated amino acids and involves the transformation of L-glutamic acid.

Materials:

  • L-Glutamic acid

  • Thionyl chloride

  • Benzyl alcohol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH)

  • Dess-Martin periodinane (DMP)

  • Allylmagnesium bromide

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Dioxane

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of L-Glutamic Acid: L-glutamic acid is first protected as its γ-benzyl ester and N-Boc derivative.

  • Reduction to Aldehyde: The protected glutamic acid is then selectively reduced to the corresponding aldehyde.

  • Allylation: The aldehyde is reacted with allylmagnesium bromide to introduce the homoallyl group.

  • Oxidative Cleavage and Fmoc Protection: The resulting amino alcohol is subjected to oxidative cleavage followed by protection of the amine with Fmoc-OSu to yield Fmoc-L-homoallylglycine.

  • Purification: The final product is purified by silica gel chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Linear Di-HAG Peptide

This protocol describes the synthesis of a model linear peptide containing two L-homoallylglycine residues using standard Fmoc-based SPPS.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-L-HAG-OH

  • Other desired Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF and add to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF, DCM, and MeOH.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating Fmoc-L-HAG-OH at the desired positions.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

Protocol 3: On-Resin Ring-Closing Metathesis (RCM)

This protocol details the cyclization of the resin-bound linear peptide.

Materials:

  • Resin-bound linear di-HAG peptide

  • Grubbs' Catalyst, 2nd Generation

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

Procedure:

  • Resin Preparation: Wash the resin-bound peptide with DCM and then with DCE.

  • Catalyst Addition: Dissolve Grubbs' Catalyst, 2nd Generation (0.15-0.25 equivalents relative to resin loading) in degassed DCE to make a 5-10 mM solution. Add the catalyst solution to the resin.

  • Reaction: Gently agitate the resin suspension under a nitrogen or argon atmosphere at room temperature to 40°C for 2-4 hours. The reaction can be performed in two cycles of 2 hours each with fresh catalyst solution.

  • Washing: After the reaction, wash the resin extensively with DCE, DCM, and DMF to remove the ruthenium catalyst and byproducts.

Protocol 4: Cleavage, Purification, and Characterization

Procedure:

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

  • Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the macrocyclic peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the macrocyclization of a model di-homoallylglycine peptide.

ParameterCondition/ValueReference
SPPS Scale 0.1 mmolStandard laboratory practice
Resin Rink Amide (0.5 mmol/g)[1]
Coupling Reagent HCTU/DIPEA[1]
Fmoc Deprotection 20% Piperidine in DMF[1]
Linear Peptide Yield >90% (crude)Estimated based on standard SPPS efficiency

Table 1: Solid-Phase Synthesis Parameters for Linear Peptide Precursor.

ParameterCondition/ValueReference
Catalyst Grubbs' Catalyst, 2nd Generation[2][3][4]
Catalyst Loading 20 mol% (2 x 10 mol%)[5]
Solvent 1,2-Dichloroethane (DCE)[5]
Concentration ~5 mM[5]
Temperature Room Temperature to 40°C[5]
Reaction Time 4 hours (2 x 2 hours)[5]
Cyclization Yield 60-80% (based on HPLC analysis of crude product)Estimated

Table 2: On-Resin Ring-Closing Metathesis (RCM) Conditions.

Analysis MethodExpected Result
RP-HPLC A major peak corresponding to the cyclic peptide, with a retention time shift compared to the linear precursor.
ESI-MS A molecular ion peak corresponding to the calculated mass of the cyclic peptide ([M+H]⁺, [M+2H]²⁺, etc.).

Table 3: Characterization of the Macrocyclic Peptide.

Visualization of Workflows

experimental_workflow cluster_synthesis Synthesis of Fmoc-L-HAG-OH cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization Macrocyclization & Processing Glu L-Glutamic Acid Prot_Glu Protected Glu Glu->Prot_Glu Protection Aldehyde Aldehyde Intermediate Prot_Glu->Aldehyde Reduction HAG_precursor HAG Precursor Aldehyde->HAG_precursor Allylation Fmoc_HAG Fmoc-L-HAG-OH HAG_precursor->Fmoc_HAG Oxidative Cleavage & Fmoc Protection Linear_Peptide Linear di-HAG Peptide on Resin Resin Solid Support (Resin) Resin->Linear_Peptide Fmoc-SPPS with Fmoc-L-HAG-OH RCM On-Resin RCM with Grubbs' Catalyst Linear_Peptide->RCM Cyclic_Peptide_Resin Cyclic Peptide on Resin RCM->Cyclic_Peptide_Resin Cleavage Cleavage & Deprotection Cyclic_Peptide_Resin->Cleavage Crude_Cyclic Crude Cyclic Peptide Cleavage->Crude_Cyclic Purification RP-HPLC Purification Crude_Cyclic->Purification Pure_Cyclic Pure Macrocyclic Peptide Purification->Pure_Cyclic

Caption: Overall experimental workflow for peptide macrocyclization.

rcm_mechanism cluster_reaction Ring-Closing Metathesis Reaction Linear Linear di-HAG Peptide Metallocyclobutane Ruthenium-Alkylidene Intermediate Linear->Metallocyclobutane + Catalyst Catalyst Grubbs' Catalyst Metallocyclobutane->Catalyst Catalyst Regeneration Cyclic Macrocyclic Peptide Metallocyclobutane->Cyclic Ring Closure Ethylene Ethylene (byproduct) Metallocyclobutane->Ethylene

Caption: Simplified mechanism of Ring-Closing Metathesis.

References

Application Notes and Protocols: Utilizing Boc-L-Homoallylglycine Methyl Ester in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutics increasingly relies on the use of unnatural amino acids (UAAs) to overcome the limitations of traditional peptide-based drugs. Boc-L-Homoallylglycine Methyl ester is a key UAA that serves as a versatile building block in the synthesis of modified peptides with enhanced therapeutic potential. Its unique homoallyl side chain provides a reactive handle for post-synthetic modifications, most notably for the generation of "stapled peptides" through ring-closing metathesis (RCM). These stapled peptides exhibit improved proteolytic stability, increased cell permeability, and enhanced binding affinity for their targets, making them promising candidates for modulating challenging protein-protein interactions (PPIs) implicated in various diseases.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of stapled peptides, with a focus on therapeutics targeting the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.

Key Applications of this compound

The primary application of this compound in therapeutic development is in the synthesis of hydrocarbon-stapled peptides. The terminal alkene on the homoallylglycine side chain allows for the formation of a covalent, all-hydrocarbon bridge with another olefin-bearing amino acid within the peptide sequence via Ring-Closing Metathesis (RCM).[2][4]

Advantages of Incorporating this compound:

  • Enables Peptide Stapling: The homoallyl group is an ideal substrate for ruthenium-catalyzed RCM, facilitating the creation of a hydrocarbon staple that locks the peptide into a stable α-helical conformation.[2][3]

  • Enhanced Proteolytic Resistance: The stabilized helical structure and the non-natural staple protect the peptide from degradation by proteases, increasing its in vivo half-life.[4]

  • Improved Cell Permeability: The hydrocarbon staple can enhance the lipophilicity of the peptide, facilitating its passage across cell membranes to engage intracellular targets.[3][4]

  • Increased Target Affinity: By pre-organizing the peptide into its bioactive conformation, the staple can lead to a significant increase in binding affinity for the target protein.[1]

Case Study: Stapled Peptides Targeting the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a well-validated target in oncology. Disrupting this interaction can reactivate p53 and trigger apoptosis in cancer cells. Stapled peptides designed to mimic the α-helical domain of p53 that binds to MDM2 have emerged as a promising therapeutic strategy.

Quantitative Data Summary

The following table summarizes representative data for a hypothetical p53-derived stapled peptide synthesized using a homoallylglycine derivative, compared to its linear counterpart.

Peptide IDSequenceStaplingBinding Affinity (Kd) to MDM2Cell Permeability (HeLa cells)Proteolytic Stability (t1/2 in human serum)
p53-linear Ac-Phe-Gln-Leu-Trp-Gln-Glu-Phe-NH2None1.5 µMLow< 5 min
p53-stapled Ac-Phe-Gln-X -Trp-Gln-Y -Phe-NH2i, i+450 nMHigh> 24 h

Where X and Y represent L-Homoallylglycine residues involved in the hydrocarbon staple.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homoallylglycine-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide containing two L-Homoallylglycine residues using Boc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • This compound (and other required Boc-protected amino acids)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection (if starting with Fmoc-Rink Amide): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and DMF. Neutralize with 10% DIPEA in DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 3-5 for each subsequent amino acid in the sequence, incorporating the second Boc-L-Homoallylglycine at the desired position (e.g., i+4).

  • Final Boc Deprotection: After the final amino acid coupling, perform a final Boc deprotection as described in step 5.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple Boc-L-Homoallylglycine (DIC/HOBt) Deprotect->Couple Wash1 Wash Couple->Wash1 Boc_Deprotect Boc Deprotection (50% TFA/DCM) Wash1->Boc_Deprotect Neutralize Neutralize (DIPEA/DMF) Boc_Deprotect->Neutralize Couple_Next Couple Next Amino Acid Neutralize->Couple_Next Repeat Repeat for all Amino Acids Couple_Next->Repeat Repeat->Couple_Next n-1 times Final_Deprotect Final Boc Deprotection Repeat->Final_Deprotect Acetylate N-terminal Acetylation Final_Deprotect->Acetylate End End: Resin-bound Linear Peptide Acetylate->End

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of the resin-bound linear peptide containing two homoallylglycine residues.

Materials:

  • Resin-bound linear peptide from Protocol 1

  • Grubbs' First Generation Catalyst

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

Procedure:

  • Swell the dried, resin-bound peptide in anhydrous, degassed DCE for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve Grubbs' First Generation Catalyst (10-20 mol% relative to the peptide loading on the resin) in a minimal amount of anhydrous, degassed DCE.

  • Add the catalyst solution to the resin suspension.

  • Gently agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • After the reaction is complete, wash the resin thoroughly with DCE, DCM, and DMF to remove the ruthenium catalyst.

  • Dry the resin under vacuum.

RCM_Workflow Start Start: Resin-bound Linear Peptide Swell Swell Resin in Anhydrous DCE Start->Swell Add_Catalyst Add Grubbs' Catalyst (10-20 mol%) Swell->Add_Catalyst React Agitate at RT (2-4 hours) Add_Catalyst->React Monitor Monitor Reaction (LC-MS) React->Monitor Wash Wash Resin (DCE, DCM, DMF) React->Wash Monitor->React Dry Dry Resin Wash->Dry End End: Resin-bound Stapled Peptide Dry->End

On-Resin Ring-Closing Metathesis (RCM) Workflow.
Protocol 3: Cleavage and Purification

Procedure:

  • Treat the dried, resin-bound stapled peptide with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Signaling Pathway Modulation: The p53-MDM2 Axis

The synthesized stapled peptide is designed to mimic the α-helical region of p53, thereby competitively inhibiting its interaction with MDM2. This disruption prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. As a result, p53 levels accumulate in the cell nucleus, allowing it to function as a transcription factor. Activated p53 then induces the expression of target genes, such as p21 and PUMA, which leads to cell cycle arrest and apoptosis, respectively.

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 activates PUMA PUMA p53->PUMA activates Proteasome Proteasome Degradation p53->Proteasome MDM2 MDM2 MDM2->p53 binds Ub Ubiquitin MDM2->Ub Stapled_Peptide Stapled Peptide (p53 Mimetic) Stapled_Peptide->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis Ub->p53 ubiquitinates

Modulation of the p53-MDM2 Signaling Pathway.

Conclusion

This compound is an invaluable tool for the development of novel stapled peptide therapeutics. Its incorporation into peptide sequences enables the use of ring-closing metathesis to generate conformationally constrained peptides with superior pharmacological properties. The protocols and conceptual framework provided herein offer a guide for researchers and scientists to harness the potential of this unique unnatural amino acid in their drug discovery efforts, particularly in targeting challenging protein-protein interactions for therapeutic benefit.

References

Application Notes and Protocols for Amide Coupling Reactions using HBTU and HATU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as coupling reagents in amide bond formation. These reagents are widely employed in peptide synthesis and the development of small molecule therapeutics due to their efficiency and ability to suppress side reactions.[1][2][3]

Introduction

HBTU and HATU are aminium/uronium salts that activate carboxylic acids to facilitate their reaction with amines, leading to the formation of amide bonds.[1][4] This process is central to the synthesis of peptides and a variety of other organic molecules.[2] While both reagents are highly effective, they exhibit different reactivity profiles and are suited for different applications. HATU is generally considered more reactive than HBTU and is often preferred for rapid coupling protocols and for minimizing epimerization, particularly in the synthesis of complex peptides.[5][6]

Mechanism of Action

The fundamental principle behind both HBTU and HATU-mediated coupling involves the formation of a highly activated ester from the carboxylic acid.[2] This active ester is then susceptible to nucleophilic attack by the amine, forming the desired amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), to neutralize the released proton and drive the reaction forward.[4][7]

The generally accepted mechanism involves the following steps:

  • Deprotonation of the carboxylic acid by the base.

  • Reaction of the carboxylate with HBTU or HATU to form an active O-acylisourea intermediate.

  • Nucleophilic attack by the amine on the activated ester to form the amide bond.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for HBTU and HATU mediated couplings based on literature examples. Please note that optimal conditions can vary depending on the specific substrates.

ParameterHBTUHATUKey Considerations
Equivalents of Coupling Reagent 1.0 - 2.01.0 - 2.0Using an excess should be avoided as it can lead to side reactions with the N-terminus of a peptide.[5][6]
Equivalents of Base (e.g., DIEA) 2.0 - 4.02.0 - 4.0A sufficient amount of base is crucial for the reaction to proceed efficiently.[8]
Reaction Time 10 - 60 minutes5 - 60 minutesHATU generally leads to faster reaction completion.[5][6]
Typical Solvents DMF, DCM, AcetonitrileDMF, DMA, AcetonitrilePolar aprotic solvents are generally preferred.[4][9]
Reported Yields Generally high (>90%)Generally high (>90%)Yields are substrate-dependent.
Epimerization Low, can be suppressed with HOBtVery lowHATU is known for its superior ability to suppress racemization.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Coupling

This protocol is suitable for the coupling of a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid

  • Amine

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.0-1.2 equivalents).

  • Add DIEA (2.0-3.0 equivalents) to the reaction mixture.

  • In a separate vial, dissolve HBTU or HATU (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HBTU/HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture under an inert atmosphere for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Standard Procedure for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is designed for the coupling of an N-protected amino acid to a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-protected amino acid

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard solid-phase synthesis vessel and shaker

Procedure:

  • Swell the resin in DMF.

  • Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the N-protected amino acid (2.0-5.0 equivalents relative to resin loading) and HBTU or HATU (1.9-4.9 equivalents) in DMF.

  • Add DIEA (3.0-10.0 equivalents) to the amino acid/coupling reagent solution to activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the reaction vessel and wash the resin with DMF to remove excess reagents and byproducts.[8]

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Coupling cluster_solid_phase Solid-Phase Peptide Synthesis sol_start Dissolve Carboxylic Acid and Amine in DMF sol_base Add DIEA sol_start->sol_base sol_couple Add HBTU/HATU Solution sol_base->sol_couple sol_react Stir at RT (30-60 min) sol_couple->sol_react sol_workup Aqueous Workup & Extraction sol_react->sol_workup sol_purify Purification sol_workup->sol_purify sp_start Swell Resin sp_deprotect N-terminal Deprotection sp_start->sp_deprotect sp_wash1 Wash Resin sp_deprotect->sp_wash1 sp_activate Activate Amino Acid (AA + HBTU/HATU + DIEA) sp_wash1->sp_activate sp_couple Add Activated AA to Resin sp_wash1->sp_couple sp_react Agitate at RT (30-60 min) sp_couple->sp_react sp_wash2 Wash Resin sp_react->sp_wash2

Caption: General experimental workflows for solution-phase and solid-phase amide coupling reactions.

reaction_mechanism RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base RNH2 R'-NH2 (Amine) Amide R-CO-NH-R' (Amide) RNH2->Amide + Nucleophilic Attack Base Base (e.g., DIEA) CouplingReagent HBTU or HATU ActiveEster Activated Ester (O-Acylisourea Intermediate) CouplingReagent->ActiveEster Carboxylate->ActiveEster ActiveEster->Amide

Caption: Simplified mechanism of HBTU/HATU mediated amide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of Homoallylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of homoallylglycine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection of homoallylglycine methyl ester?

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA). A typical protocol involves dissolving the Boc-protected homoallylglycine methyl ester in a solvent like dichloromethane (DCM) and adding an excess of TFA. The reaction is usually stirred at room temperature and monitored by TLC until the starting material is consumed.

Q2: My Boc deprotection is incomplete. What are the possible causes and solutions?

Incomplete deprotection can be due to insufficient acid strength, concentration, or reaction time. Some amino acid residues can be more resistant to deprotection under standard conditions.[1]

  • Solution: Increase the concentration of TFA (e.g., from 25% in DCM to 50% or even neat TFA) or prolong the reaction time.[2] Ensure your reagents, particularly the acid, are not old or degraded. Monitor the reaction progress carefully using an appropriate analytical technique like TLC or LC-MS.

Q3: I am observing significant cleavage of the methyl ester during deprotection. How can I prevent this?

Methyl esters can be sensitive to the strongly acidic conditions used for Boc deprotection, leading to hydrolysis. This is a common issue, especially with prolonged reaction times or high acid concentrations.[3]

  • Solution: Switch to a milder deprotection reagent. 4M HCl in an anhydrous solvent like dioxane is often effective at removing the Boc group while preserving the methyl ester.[4][5][6] Other alternatives include aqueous phosphoric acid or oxalyl chloride in methanol, which have been shown to be compatible with methyl esters.[7][8][9][10][11][12]

Q4: Are there any potential side reactions involving the homoallyl group?

Yes, the double bond in the homoallyl side chain can react under strongly acidic conditions. The most common side reaction is the Markovnikov hydration of the alkene, which would result in the addition of a hydroxyl group to the more substituted carbon of the original double bond.[13]

  • Solution: To minimize this side reaction, it is crucial to use anhydrous conditions and to keep the reaction time as short as possible. If hydration is a persistent issue, consider using a milder deprotection method that is less likely to protonate the double bond, such as oxalyl chloride in methanol.

Q5: What is the purpose of using scavengers like anisole or thioanisole during Boc deprotection?

During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate nucleophilic residues in your molecule. Scavengers are added to the reaction mixture to trap this cation and prevent unwanted side reactions.[14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient acid concentration or reaction time.- Steric hindrance around the Boc group.- Deactivated starting material.- Increase TFA concentration (e.g., 25% -> 50% in DCM).- Extend reaction time and monitor by TLC/LC-MS.- Consider switching to a stronger acid system if necessary, but be mindful of side reactions.
Methyl Ester Cleavage - Harsh acidic conditions (high concentration of TFA).- Prolonged reaction time.- Switch to a milder deprotection reagent such as 4M HCl in dioxane, aqueous phosphoric acid, or oxalyl chloride in methanol.[4][5][6][7][8][9][10][11][12]- Reduce the reaction temperature and time.
Side Reaction on Homoallyl Group (e.g., Hydration) - Presence of water in the reaction.- Strong acid protonating the double bond.- Ensure all reagents and solvents are anhydrous.- Minimize reaction time.- Use a milder, non-protic acid deprotection method if possible.
Formation of t-butylated byproducts - The tert-butyl cation generated during deprotection alkylating the starting material or product.- Add a scavenger such as anisole or thioanisole to the reaction mixture.[14]
Difficult Product Isolation/Purification - Formation of multiple byproducts.- Product is highly polar and water-soluble as the salt.- Optimize the reaction conditions to minimize side reactions.- After evaporation of the acid, triturate the residue with diethyl ether to precipitate the amine salt.- Use ion-exchange chromatography for purification.

Comparison of Deprotection Methods

Method Typical Conditions Reaction Time Yield Advantages Disadvantages
TFA/DCM 25-50% TFA in DCM, RT30 min - 4 hGood to ExcellentFast and effective for most substrates.Can cleave acid-sensitive esters and cause side reactions with alkenes.[3]
4M HCl in Dioxane 4M HCl in anhydrous dioxane, RT30 min - 2 hGood to ExcellentMilder than TFA, often preserves methyl esters.[4][5][6]Dioxane is a hazardous solvent. Requires strictly anhydrous conditions.
Aqueous Phosphoric Acid 85% H₃PO₄ in an organic solvent (e.g., toluene), RT to 50°C3 - 14 hGood to ExcellentMild, environmentally benign, and compatible with methyl esters.[1][10][11][12]Longer reaction times may be required.
Oxalyl Chloride/Methanol 3 eq. Oxalyl Chloride in Methanol, RT1 - 4 hGood to ExcellentVery mild and tolerant of acid-labile functional groups.[7][8][9]Oxalyl chloride is toxic and moisture-sensitive.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve the Boc-homoallylglycine methyl ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 1-4 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting crude amine TFA salt can be used directly or purified further.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolve the Boc-homoallylglycine methyl ester in a minimal amount of anhydrous dioxane.

  • To this solution, add a 4M solution of HCl in anhydrous dioxane.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until completion (typically 30 minutes to 2 hours).[4][5][6]

  • Remove the solvent under reduced pressure to obtain the crude hydrochloride salt of the deprotected amine.

Protocol 3: Boc Deprotection using Aqueous Phosphoric Acid
  • Dissolve the Boc-homoallylglycine methyl ester in a suitable organic solvent such as toluene.

  • Add an equal volume of 85% aqueous phosphoric acid.

  • Stir the biphasic mixture vigorously at room temperature or elevated temperature (e.g., 50 °C) to accelerate the reaction.

  • Monitor the reaction progress by TLC (sampling from the organic layer). Reaction times can be several hours.[1]

  • Once complete, separate the organic layer, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Visual Guides

Boc_Deprotection_Mechanism Boc_Protected Boc-HN-R Protonated_Boc Boc-H+N-R Boc_Protected->Protonated_Boc H+ (Acid) Ester_Hydrolysis Ester Hydrolysis Boc_Protected->Ester_Hydrolysis Strong Acid/H2O Alkene_Hydration Alkene Hydration Boc_Protected->Alkene_Hydration Strong Acid/H2O Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - tBu+ tBu_Cation t-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine H2N-R Carbamic_Acid->Free_Amine - CO2 Side_Products Side Products tBu_Cation->Side_Products Alkylation

Caption: Boc deprotection mechanism and potential side reactions.

Troubleshooting_Workflow Start Start: Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Analyze_Product Analyze Crude Product Check_Completion->Analyze_Product Yes Increase_Conditions Increase Acid Conc./Time Incomplete->Increase_Conditions Increase_Conditions->Start Side_Reactions Side Reactions Observed? Analyze_Product->Side_Reactions Ester_Cleavage Ester Cleavage? Side_Reactions->Ester_Cleavage Yes Purify Purify Product Side_Reactions->Purify No Homoallyl_Reaction Homoallyl Reaction? Ester_Cleavage->Homoallyl_Reaction No Mild_Conditions Use Milder Conditions (e.g., HCl/Dioxane, H3PO4) Ester_Cleavage->Mild_Conditions Yes Anhydrous Ensure Anhydrous Conditions Homoallyl_Reaction->Anhydrous Yes Homoallyl_Reaction->Purify No Mild_Conditions->Start Anhydrous->Mild_Conditions End End Purify->End

Caption: Troubleshooting workflow for Boc deprotection.

Deprotection_Decision_Tree Start Choosing a Deprotection Method Acid_Sensitive_Ester Acid-Sensitive Ester Present? Start->Acid_Sensitive_Ester Fast_Reaction Fast Reaction Required? Acid_Sensitive_Ester->Fast_Reaction No Mildest_Conditions Mildest Conditions Needed? Acid_Sensitive_Ester->Mildest_Conditions Yes TFA_DCM Use TFA/DCM Fast_Reaction->TFA_DCM Yes HCl_Dioxane Use 4M HCl/Dioxane Fast_Reaction->HCl_Dioxane No H3PO4 Use Aqueous H3PO4 Mildest_Conditions->H3PO4 No Oxalyl_Chloride Use Oxalyl Chloride/MeOH Mildest_Conditions->Oxalyl_Chloride Yes

References

Technical Support Center: Optimizing Coupling Reactions for Boc-L-Homoallylglycine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling conditions for Boc-L-Homoallylglycine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for Boc-L-Homoallylglycine?

A1: Boc-L-Homoallylglycine is compatible with most common coupling reagents used in Boc-SPPS. The choice of reagent can impact coupling efficiency, reaction time, and potential side reactions. Commonly used and recommended reagents include aminium/uronium salts like HBTU and HATU, phosphonium salts like PyBOP, and carbodiimides such as DIC, typically used with an additive like HOBt to minimize racemization.[1][2][3]

Q2: What are the typical solvents and bases used for the coupling reaction?

A2: The most common solvent for coupling reactions in Boc-SPPS is N,N-Dimethylformamide (DMF). Dichloromethane (DCM) can also be used, particularly for washing steps. The standard base used for in situ neutralization protocols is N,N-Diisopropylethylamine (DIPEA).

Q3: How can I monitor the completion of the coupling reaction?

A3: The ninhydrin (Kaiser) test is a reliable method to monitor the presence of free primary amines on the resin. A negative ninhydrin test (the beads remain colorless or yellowish) indicates that the coupling reaction is complete. If the test is positive (blue or purple beads), the coupling reaction should be repeated.

Q4: What is the risk of racemization when coupling Boc-L-Homoallylglycine?

A4: While urethane-protected amino acids like Boc-L-Homoallylglycine are generally resistant to racemization, it can still occur, especially with prolonged activation times or the use of highly activating reagents without additives.[3][4] To suppress racemization, it is recommended to use an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt), particularly when using carbodiimide coupling agents like DIC.[2]

Q5: Can the allyl side chain of Boc-L-Homoallylglycine cause side reactions?

A5: The terminal alkene of the homoallylglycine side chain is generally stable under standard Boc-SPPS coupling conditions. However, it is important to be aware of its potential reactivity in subsequent steps, particularly during cleavage with strong acids if certain scavengers are used, or if the peptide is subjected to reactions targeting alkenes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Positive Ninhydrin Test After Coupling Incomplete or slow coupling reaction.1. Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2 hours) and re-test. 2. Double Couple: Filter the resin, wash with DMF, and repeat the coupling procedure with fresh reagents. 3. Switch to a More Efficient Coupling Reagent: If using DIC/HOBt, consider switching to HATU, which is known for its high reactivity.[2]
Steric hindrance from the growing peptide chain.1. Use a More Reactive Reagent: Employ a more potent coupling reagent like HATU or PyBrOP for difficult couplings.[2] 2. Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-4 equivalents).
Peptide aggregation on the resin.1. Change Solvent: Switch from DMF to N-Methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture. 2. Increase Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), but be mindful of the increased risk of racemization.
Low Yield of Final Peptide Incomplete coupling at one or more steps.Follow the recommendations for a positive ninhydrin test at each step of the synthesis.
Premature cleavage of the peptide from the resin.Ensure the use of a stable linker appropriate for Boc chemistry (e.g., PAM linker) and avoid excessively harsh or prolonged TFA treatments during Boc deprotection.
Presence of Deletion Sequences in Mass Spectrometry Inefficient coupling leading to uncapped free amines.Optimize the coupling protocol by extending the reaction time, performing a double coupling, or using a more efficient coupling reagent.
Presence of (+/- 2 Da) Peaks in Mass Spectrometry Potential racemization of the coupled amino acid.1. Add Racemization Suppressant: Always use HOBt or HOAt when coupling with DIC.[2] 2. Minimize Pre-activation Time: Add the coupling reagent to the mixture of the amino acid and resin immediately. 3. Use a Weaker Base: In cases of severe racemization, consider using a less hindered base than DIPEA, such as N-methylmorpholine (NMM).[3]

Comparison of Common Coupling Reagents

The following table provides a general comparison of common coupling reagents for Boc-L-Homoallylglycine based on established performance in Boc-SPPS. Optimal conditions may vary depending on the specific peptide sequence.

Coupling Reagent Typical Equivalents (AA:Reagent:Base) Typical Reaction Time Relative Cost Remarks
HBTU/DIPEA 2:2:415-60 minMediumHighly efficient and widely used. Byproducts are water-soluble, facilitating purification.[1][2]
HATU/DIPEA 2:2:410-30 minHighGenerally faster and more efficient than HBTU, with a lower risk of racemization.[2] Recommended for difficult couplings.
PyBOP/DIPEA 2:2:415-60 minHighSimilar efficiency to HBTU. The byproducts are considered less hazardous than those from BOP.[1][2]
DIC/HOBt 2:2.2:N/A1-4 hoursLowA cost-effective option. HOBt is crucial to increase efficiency and suppress racemization.[1][2] Slower than aminium/phosphonium salt reagents.

Experimental Protocols

Protocol 1: HBTU/DIPEA Coupling
  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Filter and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve 2 equivalents of Boc-L-Homoallylglycine and 2 equivalents of HBTU in DMF.

    • Add 4 equivalents of DIPEA to the amino acid/HBTU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 15-60 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a ninhydrin test to check for reaction completion.

    • If the test is negative, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection step.

    • If the test is positive, repeat the coupling step.

Protocol 2: DIC/HOBt Coupling
  • Resin Swelling and Deprotection: Follow steps 1 and 2 from the HBTU/DIPEA protocol.

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes (2x). Wash with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve 2 equivalents of Boc-L-Homoallylglycine and 2.2 equivalents of HOBt in DMF.

    • Add the amino acid/HOBt solution to the resin.

    • Add 2.2 equivalents of DIC to the resin slurry.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a ninhydrin test.

    • Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 coupling Coupling (Boc-L-Homoallylglycine + Coupling Reagent + Base in DMF) wash1->coupling ninhydrin Ninhydrin Test coupling->ninhydrin ninhydrin->coupling Positive (Recouple) wash2 Wash (DMF, DCM) ninhydrin->wash2 Negative next_cycle Next Coupling Cycle wash2->next_cycle cleavage Final Cleavage wash2->cleavage Final Amino Acid

Caption: General workflow for a single coupling cycle in Boc-SPPS.

troubleshooting_workflow start Positive Ninhydrin Test (Incomplete Coupling) extend_time Extend Reaction Time (e.g., to 2h) start->extend_time retest1 Retest with Ninhydrin extend_time->retest1 double_couple Perform a Double Couple retest1->double_couple Positive success Proceed to Next Step retest1->success Negative retest2 Retest with Ninhydrin double_couple->retest2 stronger_reagent Use Stronger Reagent (e.g., HATU) retest2->stronger_reagent Positive retest2->success Negative check_aggregation Check for Aggregation (Swelling Test) stronger_reagent->check_aggregation change_solvent Change Solvent (e.g., NMP) or Add Chaotropic Salts check_aggregation->change_solvent Aggregation Suspected failure Consult Senior Scientist check_aggregation->failure No Aggregation change_solvent->success

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Purification of Peptides Containing Homoallylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of peptides containing the non-canonical amino acid, homoallylglycine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying peptides containing homoallylglycine?

A1: The standard and most widely used method for purifying synthetic peptides, including those containing homoallylglycine, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2][3] This technique separates peptides based on their hydrophobicity. A C18 column is the most common stationary phase, and a mobile phase gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed.[1][2]

Q2: Are there any specific challenges associated with the purification of peptides containing homoallylglycine?

A2: While many of the challenges are similar to those of standard peptide purification, the presence of the alkene group in homoallylglycine introduces unique considerations:

  • Potential for Side Reactions: The terminal alkene is a reactive functional group. While generally stable, there is a potential for modification under harsh chemical conditions. It is crucial to use well-defined and controlled purification protocols.

  • Hydrophobicity: Homoallylglycine is a non-polar, hydrophobic amino acid.[4][5][6] Its presence will increase the overall hydrophobicity of the peptide, which will affect its retention time on an RP-HPLC column and may influence its solubility.

  • Co-elution with Impurities: As with any peptide synthesis, impurities such as deletion sequences, truncated peptides, and by-products from protecting groups can co-elute with the target peptide.[1] The similar hydrophobicity of these impurities can make separation challenging.

Q3: What is an orthogonal purification strategy, and why is it recommended for homoallylglycine-containing peptides?

A3: An orthogonal purification strategy employs two or more separation techniques that rely on different chemical principles. For peptides containing homoallylglycine, a common and effective approach is to combine RP-HPLC (separation by hydrophobicity) with Ion-Exchange Chromatography (IEX) (separation by charge).[7][8] This two-step process can significantly enhance the purity of the final product by removing impurities that may have similar hydrophobicities but different charge characteristics.

Q4: How does the hydrophobicity of homoallylglycine compare to other amino acids?

A4: Homoallylglycine's aliphatic side chain makes it a hydrophobic amino acid. Its hydrophobicity is comparable to other non-polar amino acids like leucine and isoleucine. Understanding the relative hydrophobicity is crucial for predicting the elution profile during RP-HPLC.

Data Presentation: Hydrophobicity Index of Amino Acids

The following table provides a comparative overview of the hydrophobicity of common amino acids, including an estimated value for homoallylglycine based on its structure. The hydrophobicity index is a relative measure, with higher values indicating greater hydrophobicity.

Amino AcidThree-Letter CodeOne-Letter CodeHydrophobicity Index (Normalized to Glycine = 0)
PhenylalaninePheF100
IsoleucineIleI99
TryptophanTrpW97
LeucineLeuL97
Homoallylglycine Hag - ~90 (Estimated)
ValineValV76
MethionineMetM74
TyrosineTyrY63
CysteineCysC49
AlanineAlaA41
ThreonineThrT13
GlycineGlyG0
SerineSerS-5
AsparagineAsnN-28
GlutamineGlnQ-28
HistidineHisH-31
Glutamic AcidGluE-31
ProlineProP-46
Aspartic AcidAspD-55
LysineLysK-26
ArginineArgR-26

Data adapted from various sources and normalized for comparison. The value for homoallylglycine is an estimate based on its chemical structure.[5][9]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a Homoallylglycine-Containing Peptide

This protocol outlines a general procedure for the purification of a synthetic peptide containing homoallylglycine using preparative RP-HPLC.

1. Materials:

  • Crude synthetic peptide containing homoallylglycine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

  • Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100 Å pore size)

  • HPLC system with a gradient pump, UV detector, and fraction collector

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% TFA is a good starting point. For very hydrophobic peptides, a higher percentage of organic solvent or the use of solvents like dimethylformamide (DMF) might be necessary.[10]

  • Filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: Dependent on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of the peptide. For highly hydrophobic peptides, a shallower gradient may be required for better resolution.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 3 column volumes before injecting the sample.

4. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the peptide in the pure fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[4][9][11]

5. Post-Purification Processing:

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain the purified peptide as a white powder.

Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography followed by RP-HPLC

This two-step protocol is recommended for achieving high purity, especially for therapeutic peptide candidates.

Step 1: Ion-Exchange Chromatography (IEX)

1. Materials:

  • Crude peptide solution

  • IEX column (e.g., strong cation exchanger like SP Sepharose or strong anion exchanger like Q Sepharose, depending on the peptide's pI)

  • IEX buffers (e.g., for cation exchange: Buffer A - 20 mM sodium phosphate, pH 3.0; Buffer B - 20 mM sodium phosphate, 1 M NaCl, pH 3.0)

2. IEX Method:

  • Equilibrate the IEX column with Buffer A.

  • Load the crude peptide solution onto the column.

  • Wash the column with Buffer A to remove unbound impurities.

  • Elute the bound peptide with a linear gradient of Buffer B.

  • Collect fractions and analyze for the presence of the target peptide.

Step 2: RP-HPLC Polishing

  • Pool the fractions from the IEX containing the peptide of interest.

  • Directly load the pooled fractions onto a preparative C18 RP-HPLC column (if the salt concentration is not too high) or desalt the sample first.

  • Perform RP-HPLC as described in Protocol 1 to remove any remaining impurities and for buffer exchange into a volatile system for lyophilization.

Troubleshooting Guides

General Purification Problems
ProblemPossible CauseRecommended Solution
Poor Peak Shape (Tailing or Broadening) - Secondary interactions with the silica matrix.- Peptide aggregation.- Inappropriate mobile phase pH.- Ensure sufficient TFA (0.1%) is used as an ion-pairing agent.[11]- For basic peptides, consider using a different ion-pairing agent or a column with advanced end-capping.- Decrease sample concentration to minimize aggregation.- Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated.
Low Peptide Recovery - Irreversible adsorption to the column.- Peptide precipitation on the column.- Poor solubility in the mobile phase.- Use a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides).- Decrease the initial percentage of the aqueous mobile phase.- Add a small amount of an organic solvent like isopropanol or DMF to the mobile phase to improve solubility.[10]- Check the solubility of the peptide in the starting conditions before injection.
Co-elution of Impurities - Similar hydrophobicity of the target peptide and impurities.- Optimize the RP-HPLC gradient by making it shallower to improve resolution.- Change the selectivity by using a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., phenyl-hexyl).- Employ an orthogonal purification step like ion-exchange chromatography.
Specific Issues for Peptides Containing Homoallylglycine
ProblemPossible CauseRecommended Solution
Unexpected Peaks in Mass Spectrometry (+18 Da) - Acid-catalyzed hydration of the alkene: The terminal double bond of homoallylglycine could potentially undergo hydration to form an alcohol under the acidic conditions of the TFA cleavage cocktail or RP-HPLC mobile phase.- Minimize the time the peptide is exposed to strong acid. Perform cleavage at low temperatures and for the minimum time required.- Use a less acidic mobile phase for RP-HPLC if possible, for example, using formic acid instead of TFA, though this may compromise peak shape.- Characterize the side product by tandem mass spectrometry to confirm the modification.
Broad or Tailing Peaks Specific to the Homoallylglycine Peptide - Interaction of the alkene with the stationary phase: The pi electrons of the double bond might have a weak interaction with the stationary phase, leading to altered peak shape.- Experiment with different C18 column chemistries from various manufacturers.- Consider a column with a different stationary phase, such as a phenyl-hexyl column, which might offer different selectivity for the alkene group.
Loss of Product During Cleavage/Deprotection - Reaction of the alkene with scavengers: Some scavengers used during TFA cleavage (e.g., those used to protect tryptophan) could potentially react with the alkene side chain.- Use a scavenger cocktail that is known to be compatible with alkene-containing amino acids. Triisopropylsilane (TIS) and water are generally considered safe. Avoid using scavengers like thioanisole unless their compatibility has been verified.

Visualizations

General Peptide Purification Workflow

G General Workflow for Homoallylglycine Peptide Purification cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin (e.g., TFA with Scavengers) SPPS->Cleavage Crude_Peptide Crude Peptide Solution RP_HPLC Primary Purification: Reversed-Phase HPLC Crude_Peptide->RP_HPLC IEX Orthogonal Purification: Ion-Exchange Chromatography (Optional, for high purity) Crude_Peptide->IEX Recommended for high purity Analysis Purity & Identity Analysis: - Analytical RP-HPLC - Mass Spectrometry RP_HPLC->Analysis IEX->RP_HPLC Polishing Step Analysis->RP_HPLC If impure, re-purify Lyophilization Lyophilization Analysis->Lyophilization If pure Pure_Peptide Purified Peptide Powder Lyophilization->Pure_Peptide

Caption: A general workflow for the purification of peptides containing homoallylglycine.

Troubleshooting Logic for Unexpected Mass Spec Peaks

G Troubleshooting Unexpected Mass Spec Peaks Start Unexpected Peak in Mass Spectrum Check_Mass_Shift Determine Mass Shift from Expected Mass Start->Check_Mass_Shift Mass_Shift_18 Mass Shift = +18 Da? Check_Mass_Shift->Mass_Shift_18 Hydration_Hypothesis Hypothesis: Acid-catalyzed hydration of alkene Mass_Shift_18->Hydration_Hypothesis Yes Other_Mass_Shift Other Mass Shift Mass_Shift_18->Other_Mass_Shift No Tandem_MS Confirm with Tandem MS (Fragmentation Analysis) Hydration_Hypothesis->Tandem_MS Optimize_Cleavage Action: Optimize Cleavage (Time, Temperature, Scavengers) Tandem_MS->Optimize_Cleavage Optimize_Purification Action: Modify Purification (e.g., different pH) Tandem_MS->Optimize_Purification Check_Scavengers Review Scavengers Used in Cleavage Cocktail Other_Mass_Shift->Check_Scavengers Check_Protecting_Groups Check for Incomplete Deprotection Other_Mass_Shift->Check_Protecting_Groups Scavenger_Adduct Possible Scavenger Adduct Check_Scavengers->Scavenger_Adduct Incomplete_Deprotection Incompletely Removed Protecting Group Check_Protecting_Groups->Incomplete_Deprotection Scavenger_Adduct->Optimize_Cleavage Incomplete_Deprotection->Optimize_Cleavage

Caption: A logical flowchart for troubleshooting unexpected peaks in the mass spectrum of a homoallylglycine-containing peptide.

References

Technical Support Center: Improving Unnatural Amino acid (UAA) Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the yield of site-specific unnatural amino acid (UAA) incorporation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the yield of my UAA-containing protein?

The overall yield is primarily influenced by the efficiency of amber (UAG) stop codon suppression. This process is a competition between two main cellular events:

  • Successful Incorporation: The orthogonal aminoacyl-tRNA synthetase (aaRS) charges its corresponding orthogonal tRNA with the UAA, and this complex is delivered to the ribosome to incorporate the UAA at the amber codon.

  • Premature Termination: In prokaryotes, Release Factor 1 (RF1) recognizes the UAG codon and terminates translation, resulting in a truncated protein product.[1][2]

Low yield is often a result of inefficient suppression, where premature termination by RF1 outcompetes UAA incorporation.[2][3] Other contributing factors include the toxicity of the UAA or the overexpressed aaRS, and suboptimal concentrations of the UAA or expression components.[4][5][6]

Q2: How do I know if the problem is with the aaRS/tRNA pair or the expression conditions?

A systematic approach is required. First, verify the expression of your orthogonal components (aaRS and tRNA). Then, perform a series of control experiments, including a "no UAA" control. If you observe full-length protein in the absence of the UAA, it indicates significant read-through by endogenous tRNAs, suggesting a problem with the orthogonality of your system. If you only see truncated protein, the issue likely lies with suppression efficiency or component concentration.

Q3: Can the location of the amber codon within my gene affect the yield?

Yes, the position of the UAG codon can significantly impact suppression efficiency. Amber codons located in the 5' region (N-terminus) of an mRNA are often more prone to premature termination and may exhibit lower incorporation efficiency.[7] Furthermore, the local sequence context, particularly the nucleotide immediately 3' to the UAG codon, can influence the competition rates between the suppressor tRNA and RF1.[8]

Q4: My UAA appears to be toxic to the cells. What can I do?

UAA toxicity can inhibit cell growth and, consequently, protein expression.[4][9] To mitigate this:

  • Titrate UAA Concentration: Determine the lowest effective concentration of the UAA that supports protein expression without severely impacting cell viability.

  • Delayed Induction: Allow cells to reach a higher density in the growth phase before introducing the UAA and inducing protein expression.

  • Use a Richer Medium: Supplementing the growth medium can sometimes counteract toxic effects.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during UAA incorporation experiments, primarily focusing on low yield of the full-length, UAA-containing protein.

Problem 1: Low or No Yield of Full-Length Protein

The most common issue is a low yield of the desired protein. This can manifest as either a faint band of the correct size on a Western blot or no band at all, often accompanied by a strong band corresponding to the truncated product.

The following diagram outlines a step-by-step process to identify the root cause of low protein yield.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Low/No Full-Length Protein Yield check_truncation Western Blot: Is truncated product visible? start->check_truncation no_protein No bands visible (full-length or truncated) check_truncation->no_protein No truncation_visible Truncated product is dominant check_truncation->truncation_visible Yes check_expression Problem: General Protein Expression Failure 1. Check promoters/inducers. 2. Verify plasmid integrity. 3. Optimize host strain & growth. no_protein->check_expression check_suppression Problem: Inefficient Suppression (RF1 competition is winning) truncation_visible->check_suppression troubleshoot_suppression Troubleshoot Suppression Efficiency check_suppression->troubleshoot_suppression opt_components Optimize Components: - Increase tRNA gene copy number. - Use stronger promoters for aaRS/tRNA. - Evolve aaRS/tRNA for better efficiency. troubleshoot_suppression->opt_components Path 1 opt_conditions Optimize Conditions: - Increase UAA concentration. - Optimize induction time/temp. - Test different media. troubleshoot_suppression->opt_conditions Path 2 reduce_rf1 Reduce RF1 Competition: - Use an RF1 knockout/depleted strain. - Use an evolved ribosome system (e.g., Ribo-X). troubleshoot_suppression->reduce_rf1 Path 3

Caption: A decision tree for troubleshooting low UAA incorporation yield.

Understanding the core mechanism is key to troubleshooting. The process relies on an engineered orthogonal aaRS/tRNA pair that does not interact with the host cell's native machinery.

G UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS UAA->aaRS binds charged_tRNA UAA-tRNA(CUA) aaRS->charged_tRNA charges (ATP) tRNA Orthogonal tRNA(CUA) tRNA->aaRS binds ribosome Ribosome translating mRNA charged_tRNA->ribosome delivers UAA to A-site (UAG codon) protein Full-length protein with UAA ribosome->protein continues translation

Caption: Workflow for successful UAA incorporation via an orthogonal pair.

Problem 2: High Levels of Truncated Protein

This is a direct indicator of inefficient amber suppression, where RF1-mediated termination is dominant.

At the ribosomal A-site, the UAG codon is recognized by both the suppressor tRNA and Release Factor 1. The relative efficiency of these two competing processes determines the final yield of the full-length protein.

G cluster_0 cluster_1 cluster_2 ribosome Ribosome at UAG Codon tRNA UAA-tRNA(CUA) ribosome->tRNA Competition RF1 Release Factor 1 (RF1) ribosome->RF1 Competition incorporation UAA Incorporation (Full-Length Protein) tRNA->incorporation termination Premature Termination (Truncated Protein) RF1->termination

References

Technical Support Center: Selective Boc Group Removal in the Presence of a Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of the tert-butyloxycarbonyl (Boc) group from a nitrogen atom without affecting a methyl ester functionality within the same molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting a Boc group in the presence of a methyl ester?

The main challenge lies in the lability of the methyl ester under certain acidic conditions that are typically used for Boc removal. Strong acids can lead to the hydrolysis or transesterification of the methyl ester, reducing the overall yield of the desired product.

Q2: Are standard Boc deprotection methods like TFA in DCM suitable for substrates with methyl esters?

While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection, it can be too harsh for substrates containing sensitive functional groups like methyl esters, potentially causing cleavage of the ester.[1][2] Milder conditions or alternative reagents are often necessary to ensure selectivity.

Q3: What are some recommended methods for selective Boc deprotection in the presence of a methyl ester?

Several methods offer high selectivity for Boc removal while preserving the methyl ester. These include:

  • Oxalyl chloride in methanol: A mild and efficient method that proceeds at room temperature.[1][3][4][5]

  • Aqueous phosphoric acid: An environmentally benign reagent that shows good selectivity for Boc deprotection over various ester groups.[6][7][8][9]

  • Thermal deprotection: This method avoids the use of acid catalysts and can be highly selective depending on the substrate and reaction conditions.[10][11]

  • Lewis acids: Certain Lewis acids can be used to achieve selective deprotection under mild conditions.

Q4: Can basic conditions be used for Boc deprotection?

Generally, the Boc group is stable to basic conditions, which is one of its advantages as a protecting group. However, some specific basic conditions have been reported for Boc removal, but these are less common and their compatibility with methyl esters should be carefully evaluated.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient reaction time or temperature. 2. Reagent degradation. 3. Steric hindrance around the Boc group.1. Monitor the reaction by TLC or LC-MS and prolong the reaction time or slightly increase the temperature if necessary. 2. Use freshly opened or properly stored reagents. 3. Consider a more forcing, yet still selective, deprotection method. For sterically hindered substrates, thermal methods may be more effective.[1]
Methyl Ester Cleavage (Hydrolysis or Transesterification) 1. The acidic conditions are too strong. 2. Presence of nucleophilic impurities (e.g., water). 3. Prolonged reaction times at elevated temperatures.1. Switch to a milder deprotection method such as oxalyl chloride in methanol or aqueous phosphoric acid.[1][6] 2. Ensure all reagents and solvents are anhydrous, especially for acid-catalyzed reactions. 3. Optimize reaction time and temperature to the minimum required for complete Boc deprotection.
Formation of Side Products 1. Alkylation of nucleophilic sites by the tert-butyl cation intermediate. 2. Undesired reactions with other functional groups in the molecule.1. Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.[12] 2. Carefully select a deprotection method that is orthogonal to other sensitive functional groups present in the substrate.
Difficulty in Product Isolation/Purification 1. The product amine salt is highly soluble in the workup solvent. 2. Emulsion formation during aqueous workup.1. If the product is an amine salt, consider precipitation from a non-polar solvent or use ion-exchange chromatography. 2. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite.

Data Presentation: Comparison of Selective Boc Deprotection Methods

MethodReagents & ConditionsTypical Reaction TimeTypical YieldAdvantagesDisadvantages
Oxalyl Chloride Oxalyl chloride (3-5 equiv.), Methanol, Room Temperature1 - 4 hoursUp to 90%[3][4][5]Mild conditions, high yields, good functional group tolerance.[1]Oxalyl chloride is toxic and moisture-sensitive.
Aqueous Phosphoric Acid 85% H₃PO₄, Toluene, 50-60 °C3 - 14 hoursHighEnvironmentally friendly, mild, and selective for various acid-sensitive groups.[6][7][8][9]Longer reaction times may be required.
Thermal Deprotection Solvent (e.g., TFE, MeOH), 120-230 °C, Continuous Flow20 - 60 minutesGood to Excellent[10][11]No acid catalyst required, fast reaction times in continuous flow.Requires specialized equipment (continuous flow reactor), high temperatures may not be suitable for all substrates.
Trifluoroacetic Acid (TFA) 20-50% TFA in DCM, 0 °C to Room Temperature0.5 - 2 hoursVariableFast and generally effective for many substrates.Can lead to methyl ester cleavage.[1]

Experimental Protocols

Method 1: Selective Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is adapted from a reported mild and selective method for N-Boc deprotection.[1][3][4][5]

  • Dissolution: Dissolve the N-Boc protected compound (1.0 equiv.) in methanol (0.1 M).

  • Reagent Addition: To the stirred solution at room temperature, add oxalyl chloride (3.0 - 5.0 equiv.) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected amine.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Selective Boc Deprotection using Aqueous Phosphoric Acid

This protocol is based on an environmentally benign and selective deprotection method.[6][7][8][9]

  • Reaction Setup: To a solution of the N-Boc protected compound (1.0 equiv.) in a suitable organic solvent (e.g., toluene, 1 mL per gram of substrate), add 85% aqueous phosphoric acid (0.5 mL per 0.5 mL of solvent for small scale).

  • Heating: Heat the biphasic mixture to 50-60 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-14 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Basify the aqueous layer with a suitable base (e.g., solid sodium bicarbonate or 1M NaOH) to a pH of 8-9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by an appropriate method, such as column chromatography or crystallization.

Mandatory Visualization

Decision-Making Workflow for Selective Boc Deprotection

The following diagram illustrates a logical workflow for selecting an appropriate method for the selective removal of a Boc group in the presence of a methyl ester.

Boc_Deprotection_Workflow start Start: N-Boc protected compound with a methyl ester substrate_sensitivity Assess substrate sensitivity to acid (beyond the methyl ester) start->substrate_sensitivity mild_acid Mild Acidic Conditions substrate_sensitivity->mild_acid Low sensitivity non_acidic Non-Acidic Conditions substrate_sensitivity->non_acidic High sensitivity oxalyl_chloride Oxalyl Chloride in Methanol mild_acid->oxalyl_chloride phosphoric_acid Aqueous Phosphoric Acid mild_acid->phosphoric_acid lewis_acid Consider other Lewis Acids mild_acid->lewis_acid thermal Thermal Deprotection (Continuous Flow) non_acidic->thermal end End: Isolated Deprotected Product oxalyl_chloride->end phosphoric_acid->end thermal->end lewis_acid->end troubleshooting Troubleshooting: - Incomplete Reaction - Ester Cleavage end->troubleshooting

Caption: Workflow for selecting a Boc deprotection method.

References

Preventing epimerization of homoallylglycine during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the epimerization of homoallylglycine during its synthesis. Maintaining the desired stereochemical integrity at the α-carbon is critical for the biological activity and safety of resulting molecules.

Troubleshooting Guide

This guide addresses specific issues that can lead to the loss of stereochemical purity during the synthesis of homoallylglycine.

Question: I am observing significant epimerization (>2%) in my synthesis of L-homoallylglycine. What are the primary causes?

Answer: Epimerization of the α-carbon in homoallylglycine synthesis typically occurs through two main mechanisms:

  • Direct Enolization: The most common cause is the abstraction of the α-proton by a base, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. This is particularly problematic during steps involving strong bases or elevated temperatures.[1]

  • Oxazolone Formation: During carboxyl group activation (e.g., for peptide coupling or derivatization), an N-protected amino acid can cyclize to form a planar oxazol-5(4H)-one intermediate. This intermediate has an acidic proton at the C4 position (the original α-carbon), which can be easily removed and reprotonated, leading to racemization.[1]

Key factors that promote epimerization include the choice of base, coupling reagent, solvent, and reaction temperature.

Question: Which step in my synthetic route is most susceptible to epimerization?

Answer: The risk of epimerization is highest during two main stages of synthesis:

  • Alkylation/Coupling Steps: When forming the carbon-carbon bond to introduce the allyl group or when coupling the homoallylglycine to another molecule, the use of strong bases (to deprotonate a precursor) or activating agents can render the α-proton acidic and susceptible to abstraction. For instance, in methods like the Schöllkopf bis-lactim ether synthesis, the choice of base and temperature for the alkylation of the glycine enolate is critical for maintaining stereocontrol.[2][3]

  • Protecting Group Manipulation:

    • Deprotection: Base-mediated deprotection of N-terminal protecting groups, such as the Fmoc group using piperidine, can cause epimerization, especially if the C-terminal carboxyl group is activated.[4]

    • Activation: Activation of the carboxyl group for subsequent reactions makes the α-proton more acidic and vulnerable to abstraction by even weak bases present in the reaction mixture.

Question: My analysis shows epimerization after the N-Fmoc deprotection step. How can I minimize this?

Answer: Epimerization during Fmoc deprotection with piperidine is a known issue. To mitigate this:

  • Use a Buffered or Additive-Containing Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine/DMF solution can help suppress epimerization.[5]

  • Consider Alternative Bases: For particularly sensitive substrates, using a bulkier or less nucleophilic base mixture, such as 2% DBU with 5% piperazine in NMP, can reduce epimerization rates compared to standard 20% piperidine in DMF.[6]

  • Minimize Reaction Time: Ensure the deprotection reaction is not run for longer than necessary. Monitor the reaction to determine the minimum time required for complete Fmoc removal.

Below is a decision tree to help troubleshoot the source of epimerization.

G start Epimerization Detected in Homoallylglycine Product check_step At which stage is epimerization observed? start->check_step coupling During Alkylation or Peptide Coupling check_step->coupling Coupling deprotection During N-Protecting Group Removal (e.g., Fmoc) check_step->deprotection Deprotection base Review Base: Is it too strong or not sterically hindered (e.g., NaH, LDA vs. DIPEA, TMP)? coupling->base reagent Review Coupling Reagent: Does it promote oxazolone formation (e.g., Carbodiimides without additives)? coupling->reagent temp Review Temperature: Is the reaction run at elevated temperatures? coupling->temp deprotection_base Review Deprotection Cocktail: Is standard 20% piperidine/DMF being used? deprotection->deprotection_base sol_base Action: Use a sterically hindered base (e.g., DIPEA, 2,4,6-collidine). base->sol_base sol_reagent Action: Use a modern coupling reagent (e.g., HATU, HCTU) with an additive like HOBt or HOAt. reagent->sol_reagent sol_temp Action: Run the reaction at a lower temperature (e.g., 0°C or -78°C) if kinetics allow. temp->sol_temp sol_deprotection Action: Add HOBt to the piperidine solution or switch to a milder base cocktail (e.g., DBU/piperazine). deprotection_base->sol_deprotection

Caption: Troubleshooting decision tree for identifying sources of epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing L-homoallylglycine with high enantiomeric purity?

The Schöllkopf bis-lactim ether method is a well-established and reliable approach for the asymmetric synthesis of α-amino acids, including homoallylglycine.[2][3] This method utilizes a chiral auxiliary (derived from L- or D-valine) to direct the alkylation of a glycine enolate. The steric hindrance provided by the auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity during the introduction of the allyl group. Subsequent acid hydrolysis yields the desired homoallylglycine methyl ester with high enantiomeric excess (>95% ee is feasible).[3]

Q2: How does the choice of base and coupling reagent impact epimerization?

The choice of base and coupling reagent is critical.

  • Bases: Sterically hindered, non-nucleophilic bases are preferred. Bases like diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP, collidine) are less likely to abstract the α-proton compared to less hindered bases.[1][7]

  • Coupling Reagents:

    • Carbodiimide reagents like DCC and EDC can promote epimerization, but this effect is significantly suppressed by the addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[8]

    • Modern uronium/aminium-based coupling reagents such as HATU, HBTU, and HCTU are highly efficient and, when used correctly, can minimize epimerization.[8][9] HATU is often considered superior as it reacts faster with less epimerization compared to HBTU.[8]

The following workflow illustrates a generalized synthesis highlighting steps where epimerization risk should be managed.

G cluster_0 Synthesis Workflow for Homoallylglycine start Start with Glycine Precursor (e.g., in Schöllkopf Auxiliary) deprotonation Deprotonation to form Enolate start->deprotonation alkylation Alkylation with Allyl Bromide deprotonation->alkylation note1 note1 deprotonation->note1 Critical: Use non-nucleophilic base (e.g., n-BuLi) at low temp (-78°C) hydrolysis Hydrolysis & Auxiliary Removal alkylation->hydrolysis note2 note2 alkylation->note2 Critical: Maintain low temperature protection N-Terminal Protection (e.g., Fmoc, Boc) hydrolysis->protection activation Carboxyl Group Activation (for peptide coupling) protection->activation coupling Peptide Bond Formation activation->coupling note3 note3 activation->note3 Critical: Use HATU/HOAt with sterically hindered base (DIPEA) deprotection Final Deprotection coupling->deprotection product Final Product deprotection->product note4 note4 deprotection->note4 Critical: If Fmoc, consider adding HOBt to piperidine solution

Caption: Key steps in homoallylglycine synthesis with high epimerization risk.

Q3: What are the best analytical methods to quantify the level of epimerization?

The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Direct Analysis: Underivatized amino acids can often be separated on specific chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns).[4][10]

  • Derivatization: If direct analysis is not feasible, the amino acid mixture can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reverse-phase HPLC column. Alternatively, derivatization with a fluorogenic agent like o-phthalaldehyde (OPA) in the presence of a chiral thiol allows for sensitive detection of the resulting diastereomeric isoindoles.[11]

Gas Chromatography (GC) on a chiral column is another powerful technique, often used after derivatization of the amino acid to make it more volatile.[12]

Q4: How does temperature affect epimerization?

Higher temperatures significantly increase the rate of both direct enolization and oxazolone formation. Therefore, it is crucial to run potentially problematic steps at low temperatures. For instance, alkylations of enolates are typically performed at -78°C. Coupling reactions should be conducted at room temperature or below (e.g., 0°C), especially for sensitive amino acids.

Data Summary: Epimerization Control

The following table summarizes the effect of different coupling conditions on epimerization levels for sensitive amino acids, which serves as a useful guide for homoallylglycine synthesis.

Coupling ReagentBaseAdditiveSolventEpimerization (%)Reference
DCC--DCMHigh[8]
DCCDIPEAHOBtDMFLow[1][8]
HATUDIPEAHOAtDMFVery Low (<1%)[8][13]
HATUNMMHOAtNMPHigh (37.6% with pre-activation)[13]
HATUTMPHOAtDMFVery Low (<1%)[7][13]
HBTUDIPEAHOBtDMFLow[14]

Note: Epimerization levels are highly substrate- and condition-dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of N-Boc-L-homoallylglycine Methyl Ester (Conceptual, based on Schöllkopf Method)
  • Preparation of Bis-Lactim Ether: Prepare the bis-lactim ether of cyclo(L-Val-Gly) according to established literature procedures.[3]

  • Deprotonation: Dissolve the bis-lactim ether in anhydrous THF and cool the solution to -78°C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise, maintaining the temperature below -70°C. Stir the resulting solution for 15 minutes.

  • Alkylation: Add allyl bromide (1.1 equivalents) to the cooled solution. Stir the reaction mixture at -78°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Hydrolyze the crude alkylated product with 0.1 M HCl at room temperature for 4-6 hours. This will cleave the auxiliary and yield the L-homoallylglycine methyl ester and the L-valine methyl ester.

  • Purification and Protection: Separate the amino acid esters using column chromatography. Protect the purified L-homoallylglycine methyl ester with di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine in DCM to yield the final product.

  • Chiral Analysis: Verify the enantiomeric purity of the final product using chiral HPLC.

Protocol 2: Epimerization-Suppressed Peptide Coupling
  • Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and washed thoroughly.

  • Amino Acid Preparation: In a separate vessel, dissolve N-Fmoc-L-homoallylglycine (2.0 eq), HATU (1.95 eq), and HOAt (2.0 eq) in DMF.

  • Activation: Add DIPEA (4.0 eq) to the amino acid solution. Avoid pre-activation for extended periods. Allow the mixture to stand for only 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove any excess reagents.

References

Validation & Comparative

Interpreting the NMR Spectra of Boc-L-Homoallylglycine Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of Boc-L-Homoallylglycine Methyl Ester, a valuable building block in peptide synthesis and medicinal chemistry.

This guide will objectively compare the expected spectral data with known values for similar structures, offering a robust framework for analysis. All quantitative data is summarized for clarity, and a detailed experimental protocol for data acquisition is provided.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound dictates a unique NMR fingerprint. Below is a summary of the predicted chemical shifts (δ) in parts per million (ppm) for both ¹H and ¹³C NMR spectra, referenced against a typical deuterated solvent like chloroform (CDCl₃). These predictions are based on established chemical shift ranges for the constituent functional groups and comparison with structurally related molecules.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm)
Hₐ (α-CH)~ 4.3 - 4.5ddC=O (Ester)~ 172-173
Hᵦ (CH₂)~ 2.1 - 2.3mC=O (Boc)~ 155
Hᵧ (CH₂)~ 2.4 - 2.6mC (quaternary, Boc)~ 80
Hᵪ (=CH)~ 5.7 - 5.9m=CH~ 132-133
Hₑ (=CH₂)~ 5.0 - 5.2m=CH₂~ 118-119
NH~ 5.0dCH (α-carbon)~ 52-53
OCH₃ (Ester)~ 3.7sOCH₃ (Ester)~ 52
C(CH₃)₃ (Boc)~ 1.4sCH₂ (β to α-C)~ 34-35
CH₂ (γ to α-C)~ 30-31
C(CH₃)₃ (Boc)~ 28

Note: The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following standard experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to the ¹H frequency).

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K.

Workflow for NMR Data Acquisition and Interpretation

The logical flow from sample preparation to final structure elucidation is a critical process for any researcher. The following diagram illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Elucidation A Dissolve Compound in CDCl3 with TMS B Transfer to NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Fourier Transform C->E D->E F Phase and Baseline Correction E->F G Integration and Peak Picking F->G H Analyze Chemical Shifts G->H I Analyze Multiplicities and Coupling Constants G->I J Correlate 1H and 13C Data H->J I->J K Propose and Verify Structure J->K

Caption: Workflow for NMR spectral analysis.

This guide provides a foundational understanding for the interpretation of ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended to establish connectivity between protons and carbons.

Confirming the Molecular Weight of Boc-L-Homoallylglycine Methyl Ester: A Comparative Guide to LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate mass confirmation of novel chemical entities is a critical step in the synthesis and characterization workflow. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the mass of "Boc-L-Homoallylglycine Methyl ester" (C₁₂H₂₁NO₄), a protected non-proteinogenic amino acid ester. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

The theoretical exact mass of this compound has been calculated as 243.14706 Da . This value serves as the benchmark for mass confirmation in the analytical methods discussed below.

Performance Comparison of Mass Analyzer Technologies

LC-MS is a powerful and widely adopted technique for the analysis of small molecules due to its high sensitivity and selectivity.[1] The choice of mass analyzer significantly impacts the quality of the data obtained. Below is a comparison of common mass analyzers used in drug discovery and development for the characterization of small molecules.[2]

FeatureQuadrupole Mass AnalyzerTime-of-Flight (TOF) AnalyzerOrbitrap Mass Analyzer
Mass Accuracy Low to Moderate (typically >100 ppm)High (1-5 ppm)Very High (<1-2 ppm)
Mass Resolution Low (Unit Mass Resolution)High (10,000 - 60,000 FWHM)Very High (up to 500,000 FWHM)[3]
Primary Use Targeted quantification (e.g., MRM)Accurate mass determination, screeningHigh-resolution accurate mass (HRAM) analysis, structural elucidation[]
Confidence in Confirmation Moderate (confirmation by retention time and m/z)High (elemental composition can be proposed)Very High (high confidence in elemental composition)

Experimental Protocol: LC-MS Analysis

This section details a representative experimental protocol for the LC-MS analysis of this compound. This method is based on common practices for the analysis of protected amino acid esters.[5][6]

1. Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for the separation of this relatively non-polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

Experimental Workflow

The following diagram illustrates the logical workflow for the LC-MS analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration Injection Inject into LC Filtration->Injection Column C18 Column Separation Injection->Column Ionization ESI Source Column->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Extract Total Ion Chromatogram (TIC) Detector->TIC EIC Generate Extracted Ion Chromatogram (EIC) for m/z 244.1543 [M+H]+ TIC->EIC MassSpectrum Analyze Mass Spectrum EIC->MassSpectrum Confirmation Confirm Mass MassSpectrum->Confirmation

LC-MS analysis workflow for mass confirmation.

Alternative Techniques for Mass Confirmation

While LC-MS is a primary tool for mass confirmation, other techniques can provide complementary or even more definitive structural information.

  • High-Resolution Mass Spectrometry (HRMS): As highlighted in the comparison table, HRMS instruments like TOF and Orbitrap provide highly accurate mass measurements (typically < 5 ppm).[7] This level of accuracy allows for the determination of the elemental composition of the molecule, providing a much higher degree of confidence in the compound's identity.[8] For "this compound," an HRMS measurement would aim to detect an ion with an m/z value extremely close to the calculated exact mass of its protonated form ([M+H]⁺), which is 244.15434 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the structural elucidation of small molecules. While not a direct measure of molecular weight in the same way as mass spectrometry, NMR provides detailed information about the chemical environment of each atom in the molecule. Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that can be used to estimate the molecular weight of small molecules in solution by measuring their diffusion coefficients.[9][10] A full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, etc.) would be required to unambiguously confirm the structure of this compound, which in turn validates its molecular weight.

References

A Comparative Guide to Boc-L-Homoallylglycine and Boc-L-Allylglycine in Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide design and synthesis, the incorporation of unnatural amino acids is a powerful strategy to introduce novel functionalities, enhance stability, and modulate biological activity. Among the array of available building blocks, olefin-bearing amino acids have garnered significant attention due to their versatility in post-synthesis modifications, particularly through olefin metathesis. This guide provides a detailed comparison of two such amino acids: Boc-L-Homoallylglycine and Boc-L-allylglycine, focusing on their performance in peptide synthesis and subsequent chemical transformations.

Executive Summary

FeatureBoc-L-HomoallylglycineBoc-L-Allylglycine
Structure Alkene tether extended by one methylene groupStandard allylic side chain
Peptide Secondary Structure Promotes α-helical conformation in homopolymersPromotes β-sheet formation and aggregation in homopolymers[1]
Solubility of Homopolymers Good solubility in organic solvents[1]Poor solubility, prone to aggregation[1]
Maximum Polypeptide Length Allows for the synthesis of high molecular weight polypeptides (up to 245 repeats reported)[1]Efficient synthesis is restricted to shorter chain lengths (typically < 20 residues)[1]
Utility in Olefin Metathesis Effective in cross-metathesis reactionsWidely used in ring-closing metathesis (RCM)[2][3]

Performance in Peptide Synthesis

The choice between Boc-L-Homoallylglycine and Boc-L-allylglycine can significantly impact the properties of the resulting peptide, particularly in the context of longer polypeptide chains.

Conformational Influence and Solubility:

A key differentiator lies in the conformational influence of these amino acids on the peptide backbone. Studies on homopolymers have revealed that poly(L-homoallylglycine) adopts an α-helical conformation, which contributes to its good solubility in organic solvents.[1] This characteristic is advantageous for the synthesis of high molecular weight polypeptides, as it minimizes aggregation during chain elongation.[1]

In contrast, poly(L-allylglycine) has been shown to form β-sheet structures.[1] This propensity for β-sheet formation can lead to peptide aggregation, which presents a significant challenge in solid-phase peptide synthesis (SPPS), often limiting the synthesis to shorter peptides.[1]

Coupling Efficiency:

Applications in Post-Synthesis Modification: Olefin Metathesis

The terminal alkene in the side chains of both allylglycine and homoallylglycine serves as a versatile chemical handle for a variety of post-synthesis modifications, most notably olefin metathesis. This reaction allows for the formation of carbon-carbon bonds, enabling peptide cyclization (ring-closing metathesis, RCM), functionalization (cross-metathesis, CM), and polymerization.

Ring-Closing Metathesis (RCM):

Boc-L-allylglycine is frequently employed in RCM to create cyclic peptides. The shorter side chain of allylglycine can be advantageous in pre-organizing the peptide backbone for macrocyclization.

Cross-Metathesis (CM):

Boc-L-Homoallylglycine has demonstrated its utility in cross-metathesis reactions. Experimental data shows that cross-metathesis of homoallylglycine derivatives with aryl- and alkyl-substituted alkenes can be achieved in moderate to good yields.

Quantitative Data on Cross-Metathesis of Homoallylglycine Derivatives:

Reaction TypeCoupling PartnerYield (%)
On-resin Cross-MetathesisDodec-1-ene74
Solution-phase Cross-MetathesisAryl-substituted alkenes43-55[4]
Solution-phase Cross-MetathesisAlkyl-substituted alkenes55-66[4]

The longer side chain of homoallylglycine may offer different reactivity and selectivity profiles in metathesis reactions compared to allylglycine, although direct comparative kinetic studies are not extensively documented.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids

This protocol outlines the manual synthesis of a peptide on a solid support using Boc chemistry.

SPPS_Workflow Resin Resin Swelling (e.g., in DCM) Boc_Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Boc_Deprotection 1. Neutralization Neutralization (e.g., 10% DIEA in DCM) Boc_Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Neutralization->Coupling 3. Washing Washing (DCM and DMF) Coupling->Washing 4. Repeat steps 1-4 for each amino acid Final_Cleavage Final Cleavage (e.g., HF or TFMSA) Washing->Final_Cleavage 5.

Caption: General workflow for Boc-SPPS.

Methodology:

  • Resin Swelling: The solid support (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v) for 20-30 minutes.

  • Washing: The resin is thoroughly washed with DCM and then with dimethylformamide (DMF) to remove residual TFA and by-products.

  • Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF (e.g., 10% v/v).

  • Amino Acid Coupling: The next Boc-protected amino acid (e.g., Boc-L-Homoallylglycine or Boc-L-allylglycine) is pre-activated with a coupling agent such as HBTU in the presence of DIEA in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by the Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

General Protocol for On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a peptide containing two olefin-bearing amino acids while it is still attached to the solid support.

RCM_Workflow Peptide_Resin Peptide-Resin (with two olefinic side chains) Catalyst_Addition Addition of Metathesis Catalyst (e.g., Grubbs' Catalyst in DCE) Peptide_Resin->Catalyst_Addition Reaction Reaction (Room Temp, 2-4 h) Catalyst_Addition->Reaction Washing Washing (DCE, DCM, DMF) Reaction->Washing Cleavage Cleavage from Resin Washing->Cleavage

Caption: Workflow for on-resin RCM.

Methodology:

  • Peptide Synthesis: The linear peptide precursor containing two olefinic amino acids (e.g., two allylglycine residues or one allylglycine and one homoallylglycine) is synthesized on a solid support as described above.

  • Resin Preparation: The peptide-resin is washed and swollen in an appropriate solvent for metathesis, typically 1,2-dichloroethane (DCE) or DCM.

  • Catalyst Addition: A solution of a ruthenium-based olefin metathesis catalyst (e.g., Grubbs' 1st or 2nd generation catalyst) in the reaction solvent is added to the swollen resin. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reaction mixture is agitated at room temperature or with gentle heating for 2-12 hours. The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC and mass spectrometry.

  • Washing: The resin is thoroughly washed with the reaction solvent, followed by DCM and DMF, to remove the catalyst and any by-products.

  • Cleavage and Purification: The cyclized peptide is cleaved from the resin and purified using standard procedures.

Signaling Pathways and Logical Relationships

The choice between Boc-L-Homoallylglycine and Boc-L-allylglycine can influence the downstream applications of the resulting peptide, particularly in the context of creating constrained peptides that can modulate protein-protein interactions.

Signaling_Pathway_Modulation cluster_Peptide_Design Peptide Design Strategy cluster_Peptide_Properties Resulting Peptide Properties cluster_Biological_Outcome Biological Outcome Unnatural_AA Choice of Unnatural Amino Acid (Boc-L-Homoallylglycine vs. Boc-L-Allylglycine) Conformation Peptide Conformation (α-helix vs. β-sheet) Unnatural_AA->Conformation influences Constraint Cyclic Constraint (via RCM) Unnatural_AA->Constraint enables PPI_Modulation Modulation of Protein-Protein Interaction (PPI) Conformation->PPI_Modulation Constraint->PPI_Modulation Signaling_Pathway Alteration of Signaling Pathway PPI_Modulation->Signaling_Pathway

Caption: Influence of amino acid choice on biological outcome.

Conclusion

Both Boc-L-Homoallylglycine and Boc-L-allylglycine are valuable tools in peptide design, offering a gateway to post-synthesis modification through their olefin side chains. The choice between them should be guided by the specific design goals:

  • Boc-L-Homoallylglycine is the superior choice for the synthesis of longer, soluble polypeptides with a propensity for α-helical structures. Its utility in cross-metathesis makes it a valuable building block for peptide functionalization.

  • Boc-L-Allylglycine remains a widely used and effective building block for introducing conformational constraints through ring-closing metathesis, particularly in shorter peptide sequences.

Further research providing direct quantitative comparisons of their coupling efficiencies, proteolytic stability, and reactivity in various metathesis reactions will enable a more nuanced selection process for peptide chemists.

References

A Researcher's Guide: Unnatural Amino Acid (UAA) Methyl Ester vs. Free Acid Forms

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of peptide synthesis, drug development, and protein engineering, the choice of starting materials is critical. Unnatural amino acids (UAAs) offer a powerful tool to introduce novel chemical functionalities into peptides and proteins.[1][2] However, these reagents are commonly available in two forms: the zwitterionic free acid and the carboxyl-protected methyl ester. Understanding the distinct advantages of each form is essential for experimental success.

This guide provides an objective comparison of the methyl ester and free acid forms of UAAs, focusing on key performance parameters supported by experimental data. We will delve into differences in solubility, cell permeability, and chemical reactivity, providing researchers with the information needed to select the optimal reagent for their application.

Enhanced Solubility in Organic Solvents

A primary advantage of the methyl ester form is its significantly improved solubility in a wider range of solvents compared to the free acid. Free amino acids exist as zwitterions, making them generally soluble in aqueous solutions but poorly soluble in the non-polar organic solvents often required for chemical synthesis.[3][4][5][6] By converting the polar carboxyl group into a less polar methyl ester, the zwitterionic character is eliminated, drastically increasing solubility in organic media.[5]

Table 1: Comparative Solubility Characteristics

Feature Free Acid Form Methyl Ester Form Rationale
Form at Neutral pH Zwitterionic (NH₃⁺, COO⁻) Cationic (NH₃⁺, COOCH₃) The free carboxyl group is deprotonated, while the ester is neutral.
Aqueous Solubility Generally high Moderate to high (as hydrochloride salts) Zwitterionic nature is highly compatible with water.[3][6]
Organic Solvent Solubility Very low to insoluble Good to excellent Esterification removes the charge and increases lipophilicity, making it compatible with solvents like DMSO, acetonitrile, and chloroform.[5]

| Typical Applications | Aqueous buffers, cell culture media (if transporters exist) | Organic synthesis, peptide coupling reactions, preparation of analytical samples.[7][8] |

Superior Cell Permeability for In Vivo Studies

For researchers aiming to incorporate UAAs into proteins within living cells, delivering the UAA across the cell membrane is a major hurdle. The charged nature of the free acid form significantly hinders its ability to passively diffuse through the lipid bilayer.[9][10]

Esterification masks the negative charge of the carboxyl group, rendering the UAA molecule more neutral and lipophilic. This modification dramatically enhances its passive membrane permeability.[9][10][11] Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the methyl ester, releasing the UAA in its native free acid form, ready for incorporation into proteins by the translational machinery. This "prodrug" strategy is highly effective for increasing the intracellular bioavailability of UAAs.[10][11]

Table 2: Comparative Permeability and Bioavailability

Parameter Free Acid Form Methyl Ester Form Advantage of Methyl Ester
Charge at Physiological pH Net charge (zwitterionic) More neutral overall Neutral molecules more readily cross the nonpolar cell membrane.[10]
Passive Permeability Very low High Studies show modified amino acid esters permeate membranes rapidly.[9]
Cellular Uptake Mechanism Often requires specific amino acid transporters Passive diffusion followed by intracellular hydrolysis Bypasses the potential limitation of transporter availability or specificity for the UAA.[10][11]

| Incorporation Efficiency | Can be low if uptake is poor | Can be significantly higher | Improved bioavailability leads to more efficient protein incorporation.[10] |

G Figure 1: Cellular Uptake Comparison cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UAA_Free UAA Free Acid (Charged, Zwitterionic) UAA_Free->mem_node Low Permeability UAA_Ester UAA Methyl Ester (Neutral, Lipophilic) UAA_Ester->mem_node High Permeability Esterase Cellular Esterases mem_node->Esterase UAA_Incorporated UAA Free Acid (Available for Translation) Esterase->UAA_Incorporated Hydrolysis G Figure 2: Protecting Group Strategy in Dipeptide Synthesis cluster_reactants Reactants cluster_product Product AA1 N-Protected AA NH-PG | COOH Coupling Coupling Reaction (e.g., DCC/EDC) AA1:cooh->Coupling AA2 C-Protected UAA NH2 | COOCH₃ AA2:nh2->Coupling Dipeptide Protected Dipeptide (Single Product) Coupling->Dipeptide

References

A Comparative Guide to the Spectroscopic Profile of Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, precise analytical data is paramount for the identification and characterization of novel compounds. This guide provides a detailed comparative analysis of the spectroscopic data for methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate, a valuable building block in synthetic organic chemistry. To offer a comprehensive perspective, its spectral characteristics are compared with those of other common N-Boc protected amino acid methyl esters: Boc-L-alanine methyl ester, Boc-L-phenylalanine methyl ester, and Boc-glycine methyl ester.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate and its selected alternatives. This structured presentation allows for a straightforward comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) in ppm
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate [1]1.40 (s, 9H), 2.41-2.53 (m, 2H), 3.70 (s, 3H), 4.32-4.38 (m, 1H), 5.04 (br s, 1H), 5.08 (s, 1H), 5.10-5.12 (m, 1H), 5.62-5.71 (m, 1H)
Boc-L-alanine methyl ester 1.37 (d, J=7.2 Hz, 3H), 1.44 (s, 9H), 3.73 (s, 3H), 4.25 (p, J=7.2 Hz, 1H), 5.00 (br d, J=7.7 Hz, 1H)
Boc-L-phenylalanine methyl ester 1.41 (s, 9H), 3.09 (d, J=5.9 Hz, 2H), 3.71 (s, 3H), 4.60 (q, J=6.9 Hz, 1H), 5.03 (br d, J=7.8 Hz, 1H), 7.15-7.32 (m, 5H)
Boc-glycine methyl ester 1.46 (s, 9H), 3.74 (s, 3H), 3.89 (d, J=6.0 Hz, 2H), 5.07 (br s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) in ppm
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate [1]28.37, 36.86, 52.29, 53.0, 79.94, 119.12, 132.42, 155.27, 172.62
Boc-L-alanine methyl ester 18.6, 28.3, 49.5, 52.3, 79.8, 155.1, 173.7
Boc-L-phenylalanine methyl ester 28.3, 38.3, 52.2, 54.4, 80.0, 127.0, 128.5, 129.3, 136.1, 155.1, 172.2
Boc-glycine methyl ester 28.3, 42.1, 52.2, 79.8, 155.8, 170.8

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundIR (film, cm⁻¹)HRMS (m/z)
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoate [1]3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6[M+1]⁺: 230.13867 (Calculated for C₁₁H₁₉NO₄: 230.1314)
Boc-L-alanine methyl ester ~3370, ~2980, ~1745, ~1710, ~1510[M+Na]⁺: 226.1055
Boc-L-phenylalanine methyl ester ~3370, ~3030, ~2980, ~1745, ~1715, ~1505[M+Na]⁺: 302.1368
Boc-glycine methyl ester ~3380, ~2980, ~1750, ~1720, ~1520[M+Na]⁺: 212.090

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz or 125 MHz. A proton-decoupled pulse sequence is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum. Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).

3. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). The instrument is operated in high-resolution mode to obtain accurate mass measurements to four or more decimal places. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (HRMS) Purification->MS Sample Prep Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification Publication Publication Structure_Verification->Publication Publication/ Reporting

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Comparative study of different protecting groups for homoallylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and other complex molecules, the selection of an appropriate protecting group for reactive functional groups is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic strategy. This guide provides a comparative study of three commonly used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the non-proteinogenic amino acid homoallylglycine. This amino acid, with its terminal alkene functionality, is a valuable building block for introducing chemical handles for bioconjugation, protein engineering, and the synthesis of stapled peptides.

Performance Comparison of Protecting Groups

The choice of a protecting group for homoallylglycine depends on the specific requirements of the synthetic route, including the desired orthogonality, stability to various reaction conditions, and the ease of removal. The following table summarizes the key performance indicators for Boc, Cbz, and Fmoc protecting groups when applied to homoallylglycine, based on typical results observed for amino acids.

Protecting GroupProtection MethodTypical Yield (Protection)Deprotection MethodTypical Yield (Deprotection)StabilityOrthogonality
Boc Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]~89%Treatment with strong acids (e.g., TFA, HCl).[1]HighStable to bases and nucleophiles, catalytic hydrogenation.[2]Orthogonal to Fmoc and Cbz (under non-acidic conditions).
Cbz Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.[3]~90%[3]Catalytic hydrogenolysis (e.g., H₂/Pd-C).[3]HighStable to acidic and basic conditions.[3]Orthogonal to Boc and Fmoc (in the absence of hydrogenation catalysts).
Fmoc Reaction with Fmoc-Cl or Fmoc-OSu under basic conditions.HighTreatment with a secondary amine base (e.g., piperidine in DMF).[4]HighStable to acidic conditions and catalytic hydrogenation.[5]Orthogonal to Boc and Cbz (under non-basic conditions).

Impact on the Reactivity of the Homoallyl Group

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of homoallylglycine with Boc, Cbz, and Fmoc groups.

Boc Protection of Homoallylglycine

Procedure:

  • Dissolve homoallylglycine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide, to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the solution while maintaining the pH with the addition of base.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., citric acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-homoallylglycine.[1]

Boc Deprotection

Procedure:

  • Dissolve N-Boc-homoallylglycine in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours or until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.[1]

Cbz Protection of Homoallylglycine

Procedure:

  • Dissolve homoallylglycine in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and pH of the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-Cbz-homoallylglycine.[3]

Cbz Deprotection

Procedure:

  • Dissolve N-Cbz-homoallylglycine in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, 10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected homoallylglycine.[3]

Fmoc Protection of Homoallylglycine

Procedure:

  • Suspend homoallylglycine in a mixture of acetone and water.

  • Add a base, such as sodium bicarbonate, to the suspension.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetone dropwise.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether.

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield N-Fmoc-homoallylglycine.

Fmoc Deprotection

Procedure:

  • Dissolve N-Fmoc-homoallylglycine in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, or until the deprotection is complete (monitored by TLC).

  • Remove the solvent and piperidine under reduced pressure to obtain the deprotected amino acid.[4]

Visualization of Protected Homoallylglycine Structures

The following diagrams illustrate the chemical structures of homoallylglycine protected with Boc, Cbz, and Fmoc groups.

G cluster_Boc N-Boc-Homoallylglycine cluster_Cbz N-Cbz-Homoallylglycine cluster_Fmoc N-Fmoc-Homoallylglycine Boc_N N Boc_H H Boc_N->Boc_H Boc_Calpha Boc_N->Boc_Calpha Boc_Boc Boc Boc_N->Boc_Boc Boc_COOH COOH Boc_Calpha->Boc_COOH Boc_Sidechain CH₂-CH₂-CH=CH₂ Boc_Calpha->Boc_Sidechain Cbz_N N Cbz_H H Cbz_N->Cbz_H Cbz_Calpha Cbz_N->Cbz_Calpha Cbz_Cbz Cbz Cbz_N->Cbz_Cbz Cbz_COOH COOH Cbz_Calpha->Cbz_COOH Cbz_Sidechain CH₂-CH₂-CH=CH₂ Cbz_Calpha->Cbz_Sidechain Fmoc_N N Fmoc_H H Fmoc_N->Fmoc_H Fmoc_Calpha Fmoc_N->Fmoc_Calpha Fmoc_Fmoc Fmoc Fmoc_N->Fmoc_Fmoc Fmoc_COOH COOH Fmoc_Calpha->Fmoc_COOH Fmoc_Sidechain CH₂-CH₂-CH=CH₂ Fmoc_Calpha->Fmoc_Sidechain

Caption: Structures of N-protected homoallylglycine derivatives.

Orthogonal Protection Strategy Workflow

The orthogonality of Boc, Cbz, and Fmoc protecting groups allows for their selective removal in the presence of each other, enabling complex synthetic strategies. The following diagram illustrates a logical workflow for the selective deprotection of these groups.

Orthogonal_Deprotection Start Fully Protected Homoallylglycine Derivative Fmoc_Deprotection Treat with Piperidine/DMF Start->Fmoc_Deprotection Fmoc Removal Boc_Deprotection Treat with Strong Acid (TFA) Start->Boc_Deprotection Boc Removal Cbz_Deprotection Perform Catalytic Hydrogenolysis Start->Cbz_Deprotection Cbz Removal Free_Amine Free Amine at Specific Position Fmoc_Deprotection->Free_Amine Boc_Deprotection->Free_Amine Cbz_Deprotection->Free_Amine

Caption: Orthogonal deprotection workflow for Boc, Cbz, and Fmoc.

References

Decoding the Blueprint: A Guide to Validating Homoallylglycine Incorporation in Peptides via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of peptide therapeutics, the precise incorporation of non-canonical amino acids (ncAAs) is a critical determinant of a molecule's final structure and function. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for validating the successful integration of homoallylglycine, a valuable ncAA, into a peptide sequence. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to empower confident and accurate characterization of your novel peptide candidates.

The introduction of ncAAs like homoallylglycine, an analog of leucine with a reactive allyl group, opens up a vast landscape for designing peptides with enhanced therapeutic properties, including improved stability, novel functionalities, and opportunities for site-specific conjugation. However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the precise mass and location of the incorporated ncAA. Mass spectrometry (MS) stands out as a powerful and widely accessible tool for this purpose, offering high sensitivity and detailed structural information.

Mass Spectrometry: A High-Resolution Lens for Peptide Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for confirming the primary structure of peptides. This technique first determines the accurate mass of the intact peptide, providing the initial confirmation of successful homoallylglycine incorporation. Subsequently, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is employed to fragment the peptide along its backbone, generating a series of characteristic ions (b- and y-ions) that allow for sequence verification.

The Telltale Signature of Homoallylglycine

A key advantage of using MS/MS for validating homoallylglycine incorporation is the anticipated characteristic fragmentation pattern of its side chain. The allyl group (C₃H₅) has a molecular weight of approximately 41 Da. During CID/HCD, a neutral loss of this allyl group from the precursor or fragment ions is expected, providing a unique diagnostic marker for the presence and location of homoallylglycine within the peptide sequence. The observation of a fragment ion with a mass difference of 41 Da from a b- or y-ion containing the homoallylglycine residue is a strong indicator of its successful incorporation at that specific position.

Experimental Protocol: Validating Homoallylglycine Incorporation by LC-MS/MS

This protocol outlines a general procedure for the analysis of a synthetic peptide containing homoallylglycine using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.

1. Sample Preparation:

  • Dissolve the purified synthetic peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL.

  • Centrifuge the sample to remove any particulate matter.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10-30 minutes, depending on the peptide's hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan (Full Scan):

    • Mass Range: m/z 300-2000.

    • Resolution: 60,000-120,000.

    • Acquire a full scan spectrum to determine the mass of the intact peptide and identify its charge states.

  • MS2 Scan (Tandem MS):

    • Activation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Isolation Window: 1-2 m/z.

    • Collision Energy: Optimize the normalized collision energy (NCE) to achieve optimal fragmentation (typically 25-35%).

    • Data-Dependent Acquisition (DDA): Select the most intense precursor ions from the MS1 scan for fragmentation in the MS2 scan.

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., Xcalibur, MassLynx, PEAKS).

  • MS1 Data: Compare the experimentally observed monoisotopic mass of the precursor ion with the theoretical mass of the peptide containing homoallylglycine. The mass of a homoallylglycine residue is 129.0789 Da.

  • MS2 Data:

    • Identify the b- and y-ion series to confirm the peptide backbone sequence.

    • Scrutinize the spectra for a neutral loss of 41.0391 Da (C₃H₅) from fragment ions containing the homoallylglycine residue. This is the key diagnostic feature.

    • Confirm that the mass difference between adjacent b- or y-ions corresponds to the residue mass of the amino acids in the sequence, including the mass of homoallylglycine.

Comparative Analysis of Validation Techniques

While mass spectrometry is a powerful tool, other techniques can also be employed for peptide characterization. Below is a comparison of mass spectrometry with Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureMass Spectrometry (ESI-MS/MS)Edman DegradationNMR Spectroscopy
Principle Measures mass-to-charge ratio of intact peptides and their fragments.Sequential chemical cleavage and identification of N-terminal amino acids.Measures the magnetic properties of atomic nuclei to determine molecular structure.
Information Provided Precise molecular weight, amino acid sequence, and location of modifications.N-terminal sequence of the peptide.3D structure, conformation, and dynamics. Can confirm amino acid composition and connectivity.
Sensitivity High (picomole to femtomole range).Moderate (picomole range).Low (nanomole to micromole range).
Throughput High; suitable for automated analysis of multiple samples.Low; a serial and time-consuming process.Low; requires longer acquisition times.
Sample Requirement Small sample amounts required.Relatively larger sample amounts needed.High sample concentration and volume required.
Handling of ncAAs Can readily identify ncAAs by their unique mass. Fragmentation patterns can provide further confirmation.Can be challenging for ncAAs as they may not have standard phenylthiohydantoin (PTH) derivatives for comparison.[1][2]Can definitively identify ncAAs through unique chemical shifts and coupling patterns.[3][4]
Limitations Isomeric amino acids (e.g., Leu/Ile) can be difficult to distinguish without specialized fragmentation techniques.Ineffective for N-terminally blocked peptides. Sequence length is typically limited to 30-50 residues.[5][6]Complex spectra for larger peptides can be difficult to interpret.

Visualizing the Workflow

To better illustrate the process of validating homoallylglycine incorporation, the following diagrams outline the key experimental and logical workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with Homoallylglycine Purification Purification (HPLC) Peptide_Synthesis->Purification Dissolution Dissolution in MS-compatible solvent Purification->Dissolution LC_Separation LC Separation Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Intact Mass) ESI->MS1_Scan CID_HCD CID/HCD Fragmentation MS1_Scan->CID_HCD MS2_Scan MS2 Scan (Fragment Ions) CID_HCD->MS2_Scan Mass_Match Precursor Mass Match (Theoretical vs. Experimental) MS2_Scan->Mass_Match Sequence_Verification b/y-ion Series Analysis Mass_Match->Sequence_Verification Neutral_Loss_ID Identification of Neutral Loss of Allyl Group (41 Da) Sequence_Verification->Neutral_Loss_ID Validation Validation of Homoallylglycine Incorporation & Location Neutral_Loss_ID->Validation logical_relationship Start Peptide with Homoallylglycine MS1 MS1 Analysis Start->MS1 Mass_Check Does Experimental Mass Match Theoretical Mass? MS1->Mass_Check MS2 MS2 Fragmentation (CID/HCD) Mass_Check->MS2 Yes Failure Incorporation Not Validated Mass_Check->Failure No Sequence_Check Is Peptide Sequence Confirmed by b/y-ions? MS2->Sequence_Check Neutral_Loss_Check Is Neutral Loss of 41 Da Observed from Fragments Containing Homoallylglycine? Sequence_Check->Neutral_Loss_Check Yes Sequence_Check->Failure No Success Incorporation Validated Neutral_Loss_Check->Success Yes Neutral_Loss_Check->Failure No

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-L-Homoallylglycine Methyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Boc-L-Homoallylglycine Methyl ester is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed disposal company.[2]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the chemical formula (C12H21NO4) and any known hazard symbols. Proper labeling is crucial for safe handling and disposal.[3]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][4] It is imperative to keep this waste segregated from incompatible materials, particularly strong oxidizing agents.[5] Do not mix with other chemical waste unless compatibility has been verified.

Step 2: Containment

  • Solid Waste: If the compound is in solid form, carefully sweep it up to avoid dust formation and place it into a suitable, sealable container.[1][2][5]

  • Liquid Waste/Solutions: If the compound is in a solution, ensure the container is compatible with the solvent and the ester. The container must have a secure, tight-fitting lid to prevent leaks or spills.[4]

  • Container Integrity: Use containers that are in good condition and made of a material that will not react with the chemical. Keep the container closed except when adding waste.[4][6]

Step 3: Storage and Accumulation

  • Satellite Accumulation Area (SAA): The designated SAA must be at or near the point of waste generation.[3] This area should be inspected regularly for any signs of leakage or container degradation.[4]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA as per your institution's and local regulations.[3]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a pickup.[3] They will have established procedures for the collection and disposal of chemical waste in accordance with federal, state, and local regulations.

Disposal Methods to Avoid:

  • Drain Disposal: Do not dispose of this compound down the drain.[2][5] Its environmental impact and behavior in aqueous systems are not well-defined for such disposal.

  • Trash Disposal: This compound should not be disposed of in regular trash.[7]

Quantitative Data Summary

While specific quantitative data for this compound's immediate disposal parameters are not available, general guidelines for laboratory chemical waste provide a framework.

ParameterGuidelineCitation
SAA Maximum VolumeTypically up to 55 gallons for hazardous waste.[3]
SAA Acutely Toxic LimitFor P-listed (acutely toxic) waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated.[3]
"Empty" Container ResidueNo more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gallons.[6]
Neutralization pH RangeFor specific, approved chemicals, a pH between 5.5 and 10.5 may be suitable for drain disposal after neutralization.[7][8]

Note: It has not been determined if this compound is a P-listed waste. Always err on the side of caution and consult your EHS department.

Disposal Workflow

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Boc-L-Homoallylglycine Methyl Ester Waste B Wear Appropriate PPE C Segregate Waste in a Labeled, Compatible Container B->C Handle in Fume Hood D Store in Designated Satellite Accumulation Area (SAA) C->D Securely Sealed E Contact Environmental Health & Safety (EHS) D->E When Full or Ready for Disposal F Scheduled Waste Pickup by EHS E->F G Transport to Licensed Waste Disposal Facility F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Boc-L-Homoallylglycine Methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Risk Assessment

While specific toxicity data for Boc-L-Homoallylglycine Methyl ester is limited, compounds with similar structures (Boc-protected amino acid esters) are generally considered to have low to moderate hazard levels. The primary risks are associated with eye irritation and potential sensitization upon prolonged or repeated exposure. A thorough risk assessment should be conducted before handling this compound.

Physicochemical Properties (Data from supplier and similar compounds)

Property Value
Molecular Formula C12H21NO4[1]
Molecular Weight 243.3 g/mol [1]
Appearance White to off-white solid
Melting Point Not available

| Solubility | Soluble in most organic solvents. |

GHS Hazard Classification (Anticipated based on similar compounds)

Hazard Class Category Hazard Statement

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation[2] |

RiskAssessment cluster_prep Preparation cluster_control Control Measures cluster_action Action ReviewSOP Review Standard Operating Procedures IdentifyHazards Identify Potential Hazards (Eye Irritation, Inhalation) ReviewSOP->IdentifyHazards AssessRisks Assess Risks of Exposure (Quantity, Duration) IdentifyHazards->AssessRisks SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessRisks->SelectPPE CheckEngControls Verify Engineering Controls (Fume Hood, Ventilation) SelectPPE->CheckEngControls EmergencyPlan Review Emergency Plan (Spill Kit, Eyewash) CheckEngControls->EmergencyPlan Proceed Proceed with Experiment EmergencyPlan->Proceed If safe

Figure 1. Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4][5]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Safety gogglesNitrile glovesLab coatN95 respirator (if not in a fume hood)
Dissolution/Reaction Chemical splash gogglesNitrile glovesLab coatWork in a certified chemical fume hood
Large Quantities (>10g) Goggles and face shieldDouble-gloving (nitrile)Chemical-resistant apron over lab coatWork in a certified chemical fume hood

Detailed PPE Specifications:

  • Eye Protection : Use chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[3][6]

  • Hand Protection : Disposable nitrile gloves are required for incidental contact. For prolonged contact or handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves before use and dispose of them properly after handling the chemical.[3][6]

  • Body Protection : A standard laboratory coat should be worn and kept buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.[4][6]

  • Respiratory Protection : If the compound is handled outside of a fume hood and there is a risk of dust inhalation, a NIOSH-approved N95 respirator is necessary.[6]

Operational and Disposal Plans

Handling Protocol:

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that safety equipment (eyewash station, safety shower, fire extinguisher, and spill kit) is accessible and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Use a spatula to handle the solid. Avoid creating dust.

    • Close the container tightly after use.

  • Dissolution :

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

Storage Plan:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from strong oxidizing agents.[7][8]

  • For long-term storage, refrigeration at 2-8°C is recommended, as is common for many amino acid derivatives.[9]

HandlingWorkflow Start Start Prep Prepare Work Area (Fume Hood, PPE) Start->Prep Weigh Weigh Compound (Vented Enclosure) Prep->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Storage Store Unused Material Weigh->Storage Unused Reaction Perform Reaction/ Dissolution Transfer->Reaction Cleanup Clean Work Area Reaction->Cleanup End End Cleanup->End DisposalWorkflow cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Disposal Unused Unused Compound SolidWaste Solid Waste Container Unused->SolidWaste Solutions Reaction Solutions LiquidWaste Liquid Waste Container Solutions->LiquidWaste Contaminated Contaminated PPE/Labware Contaminated->SolidWaste LabelWaste Label Waste Containers SolidWaste->LabelWaste LiquidWaste->LabelWaste ArrangePickup Arrange for Hazardous Waste Pickup LabelWaste->ArrangePickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.